(3-Bromophenyl)triphenylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-11-10-18-24(19-20)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKIOBQNRWDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Bromophenyl)triphenylsilane: Properties, Synthesis, and Applications
Abstract
(3-Bromophenyl)triphenylsilane is a pivotal bifunctional organosilane compound that serves as a versatile building block in modern synthetic chemistry. Its unique structure, featuring a reactive bromophenyl group and a sterically demanding, electronically-influential triphenylsilyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, functional materials for electronics, and novel pharmaceutical scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, and a discussion of its applications for researchers in materials science and drug development.
Introduction and Overview
This compound, also known as 3-Bromotetraphenylsilane, is an aromatic compound characterized by a triphenylsilyl group and a bromine atom attached to a central benzene ring at the meta-position. This substitution pattern provides two distinct reactive sites: the carbon-bromine bond, which is amenable to a wide array of cross-coupling reactions, and the bulky triphenylsilyl group, which can influence the molecule's solubility, thermal stability, and solid-state morphology.
Its utility stems from this dual nature. The aryl bromide functionality is a classical handle for forming new carbon-carbon and carbon-heteroatom bonds, while the triphenylsilyl group is instrumental in designing materials with specific electronic and physical properties. Consequently, this compound is frequently employed in the development of organic light-emitting diodes (OLEDs) and as a complex intermediate in multi-step organic syntheses.[1][2]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 185626-73-7 | [3] |
| Molecular Formula | C₂₄H₁₉BrSi | [3] |
| Molecular Weight | 415.40 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 135.0 to 139.0 °C | [1] |
| Boiling Point | 469.9 ± 37.0 °C (Predicted) | [1] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [1] |
| Purity | ≥97% or ≥98.0% (GC), depending on supplier | [3] |
| Storage | Sealed in a dry place at room temperature | [1] |
| Synonyms | 3-Bromotetraphenylsilane | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is reliably achieved through a lithium-halogen exchange reaction followed by nucleophilic substitution. This method offers high yields and is scalable for laboratory purposes.
Experimental Protocol: Synthesis from 1,3-Dibromobenzene
This protocol is adapted from established procedures and provides a robust method for obtaining the target compound with high purity.[1]
Step 1: Lithiation of 1,3-Dibromobenzene
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-Dibromobenzene (20 g, 84.77 mmol).
-
Add 500 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, 33.9 mL, 84.77 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
Step 2: Silylation
-
In a separate dry flask, dissolve Chlorotriphenylsilane (29.9 g, 101.7 mmol) in 100 mL of anhydrous THF.
-
Add the Chlorotriphenylsilane solution to the reaction mixture from Step 1 at -78 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12 hours.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with distilled water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a 1:10 mixture of dichloromethane (MC) and methanol (MeOH) to yield this compound as a crystalline solid (Typical yield: ~18 g, 95%).[1]
Causality and Mechanistic Discussion
The choice of n-BuLi at low temperatures is critical. n-BuLi is a potent organolithium reagent that selectively performs a lithium-halogen exchange with one of the bromine atoms on the 1,3-dibromobenzene ring. The extremely low temperature (-78 °C) prevents side reactions, such as deprotonation of the aromatic ring or reaction at the second bromine atom. This step generates a highly nucleophilic aryllithium intermediate. This intermediate then acts as a potent nucleophile, attacking the electrophilic silicon center of chlorotriphenylsilane and displacing the chloride leaving group in a standard nucleophilic substitution reaction to form the stable C-Si bond.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound is primarily dictated by the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reacts with aryl or vinyl boronic acids (or their esters) to form new C-C bonds, yielding complex biaryl structures. This is a go-to reaction for building the core of many organic electronic materials and pharmaceutical candidates.[4][5][6]
-
Sonogashira Coupling: Couples with terminal alkynes to produce arylalkynes. This reaction is invaluable for creating rigid, linear molecular scaffolds used in materials science and the synthesis of natural products.[7][8][9]
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, a critical transformation in the synthesis of many pharmaceuticals that contain arylamine motifs.
-
Heck Coupling: Reacts with alkenes to form substituted alkenes.
The triphenylsilyl group, while generally unreactive under these conditions, exerts significant steric hindrance. This can influence regioselectivity in subsequent reactions and impacts the final conformation and packing of the molecule in the solid state, a key consideration in materials science.
Caption: Synthetic utility via cross-coupling reactions.
Spectroscopic Characterization
While specific spectral data can vary slightly based on the solvent and instrument used, the following are the expected characteristic signatures for this compound, crucial for its identification and quality control.
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (approx. 7.2-7.8 ppm). Due to the complex coupling patterns of the four phenyl rings, this region will appear as a series of overlapping multiplets. The protons on the brominated ring will have distinct chemical shifts and coupling patterns compared to the three equivalent phenyl rings of the silyl group.
-
¹³C NMR: Multiple signals will be observed in the aromatic region (~120-140 ppm). Key signals include the carbon directly bonded to the silicon atom and the carbon bonded to the bromine atom, which will be shifted downfield. The three phenyl groups on the silicon atom will show four distinct signals (ipso, ortho, meta, para).
-
IR Spectroscopy:
-
Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[10]
-
Aromatic C=C Stretch: A series of sharp absorptions will be present in the 1400-1600 cm⁻¹ region.[10]
-
Si-Phenyl (Si-Ph) Stretch: A characteristic strong band is often observed around 1100-1120 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 515-690 cm⁻¹.[10][11]
-
-
Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, two peaks of nearly equal intensity will be observed for the molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units.[12][13][14][15] This 1:1 isotopic pattern is a definitive signature for the presence of a single bromine atom in the molecule.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable compound in several high-technology fields.
-
Organic Electronics (OLEDs): This compound is used as a key intermediate or building block for materials in Organic Light-Emitting Diodes (OLEDs).[1] The triphenylsilyl group can enhance the thermal and morphological stability of organic semiconductor materials, while the bromophenyl moiety allows for the extension of conjugation through cross-coupling, enabling the fine-tuning of the material's electronic properties, such as its emission color and charge transport capabilities.[2][16]
-
Drug Discovery and Development: In medicinal chemistry, the introduction of a bulky triphenylsilyl group can significantly alter the pharmacokinetic properties of a drug candidate, influencing its solubility, metabolic stability, and lipophilicity. This compound serves as a versatile scaffold, allowing for the systematic exploration of chemical space. The C-Br bond can be used to attach the silylated phenyl core to other parts of a molecule, creating novel and complex structures for biological screening.
Safety and Handling
While a specific, detailed safety data sheet (SDS) should always be consulted, general laboratory best practices should be followed when handling this compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The compound is stable under recommended storage conditions.
References
- 1. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. ms isotopes: Br and Cl [employees.csbsju.edu]
- 16. ossila.com [ossila.com]
(3-Bromophenyl)triphenylsilane: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromophenyl)triphenylsilane, bearing the CAS number 185626-73-7, is a synthetically versatile organosilane compound that has garnered significant interest in both materials science and medicinal chemistry.[1] Its unique trifunctional nature, featuring a reactive bromine atom, a sterically demanding and electronically influential triphenylsilyl group, and a phenyl ring amenable to further functionalization, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its potential as a key building block in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 185626-73-7 | [2] |
| Molecular Formula | C₂₄H₁₉BrSi | [2] |
| Molecular Weight | 415.40 g/mol | |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 135.0 to 139.0 °C | [2] |
| Boiling Point | 469.9 ± 37.0 °C (Predicted) | [2] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reaction of 1,3-dibromobenzene with n-butyllithium followed by quenching with chlorotriphenylsilane.[2] This method provides a high yield of the desired product.
Detailed Synthesis Protocol
Reaction Scheme:
A schematic of the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried round-bottom flask is charged with 1,3-dibromobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.0 equivalent) is added dropwise while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure the formation of the lithiated intermediate.[2]
-
Silylation: A solution of chlorotriphenylsilane (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a white to light yellow solid.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as a handle for cross-coupling reactions, while the triphenylsilyl group influences the electronic properties and steric environment of the phenyl ring.
Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the combined directing effects of the bromo and triphenylsilyl substituents.
-
Bromo Group: The bromine atom is a weakly deactivating, ortho, para-director.[3][4] This is due to the interplay of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).[5][6]
-
Triphenylsilyl Group: The triphenylsilyl group is generally considered to be a meta-director in electrophilic aromatic substitution. This is attributed to the electron-withdrawing nature of the silicon atom.[7]
The synergistic and sometimes competing directing effects of these two groups must be considered when planning further functionalization of the aromatic ring. In general, the more activating (or less deactivating) group will dictate the position of substitution.[8]
Directing effects on electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9][10][11]
Generalized Suzuki-Miyaura Coupling Protocol:
Generalized Suzuki-Miyaura coupling workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
This methodology allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, providing access to a diverse library of compounds for biological screening.
Grignard Reagent Formation and Subsequent Reactions
The carbon-bromine bond in this compound can be converted to a Grignard reagent, which is a potent nucleophile for the formation of new carbon-carbon bonds.[12][13]
Grignard Reagent Formation and Reaction Protocol:
References
- 1. This compound | 185626-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Illustrated Glossary of Organic Chemistry - Ortho/para director [chem.ucla.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
Molecular weight and formula of (3-Bromophenyl)triphenylsilane
An In-Depth Technical Guide to (3-Bromophenyl)triphenylsilane: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of this compound, a key intermediate in materials science and organic synthesis. Tailored for researchers, chemists, and professionals in drug development and electronics, this document delves into the compound's fundamental properties, a field-proven synthesis protocol with mechanistic insights, and its strategic applications as a versatile building block.
Core Molecular & Physical Properties
This compound, also known as 3-Bromotetraphenylsilane, is a tetra-substituted organosilane compound. Its structure features a central silicon atom bonded to three phenyl rings and one 3-bromophenyl ring. This specific arrangement imparts a unique combination of steric bulk, electronic properties, and a reactive handle (the bromine atom) for further chemical modification.
The triphenylsilyl group is sterically demanding and chemically robust, often used to confer specific physical properties such as solubility and thermal stability to a molecule. The bromo-substituent on the fourth phenyl ring is a key functional group, enabling a wide range of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 185626-73-7 | [1][2][3][4][5] |
| Molecular Formula | C₂₄H₁₉BrSi | [1][2] |
| Molecular Weight | 415.40 g/mol | [1][6][7] |
| Appearance | White to light yellow powder or crystal | [2][3] |
| Purity | Typically >98.0% (by GC) | [2][3] |
| Melting Point | 135.0 to 139.0 °C | [3][8] |
| Boiling Point | 469.9 ± 37.0 °C (Predicted) | [8] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [8] |
| Synonyms | 3-Bromotetraphenylsilane | [1][3] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves a lithium-halogen exchange followed by nucleophilic substitution at a silicon center. This method provides high yields and is a staple of organometallic chemistry.
Experimental Protocol
-
Step 1: Aryllithium Formation: Dissolve 1,3-dibromobenzene (1.0 eq, e.g., 84.77 mmol) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 2: Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 1.0 eq, e.g., 84.77 mmol of a 2.5M solution) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Step 3: Nucleophilic Attack: In a separate flask, dissolve chlorotriphenylsilane (1.1 eq) in anhydrous THF. Add this solution to the aryllithium reaction mixture.
-
Step 4: Reaction Completion: Allow the resulting mixture to slowly warm to room temperature and stir for 12 hours.
-
Step 5: Workup and Purification: Quench the reaction with water. Perform an extraction with ethyl acetate (EA). Wash the organic layer with distilled water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Step 6: Final Purification: Purify the crude product by recrystallization (e.g., from a mixture of methylene chloride and methanol) to yield this compound as a solid (typical yield: ~95%).
Causality and Experimental Choices
-
Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic and rapid. Performing the reaction at -78 °C is critical to control the reaction rate, prevent side reactions such as the formation of benzyne intermediates, and avoid the reaction of n-BuLi with the THF solvent. It ensures the selective formation of the desired 3-bromophenyllithium intermediate.
-
Anhydrous Conditions: Organolithium reagents like n-BuLi and the 3-bromophenyllithium intermediate are extremely strong bases and nucleophiles. They react violently with protic sources, especially water. Therefore, anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are mandatory to prevent quenching of the reagents and ensure a high yield.
-
Nucleophilic Substitution on Silicon: The aryllithium species is a potent carbon-based nucleophile. It readily attacks the electrophilic silicon atom of chlorotriphenylsilane, displacing the chloride leaving group in a classic nucleophilic substitution reaction to form the stable Si-C bond.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its utility stems from the ability to selectively functionalize the C-Br bond while the bulky, stable triphenylsilyl group imparts desirable properties.
Organic Electronics and Materials Science
This compound is a crucial building block for materials used in organic light-emitting diodes (OLEDs).[8][9] It serves as a precursor for synthesizing advanced phosphorescent emitters and host materials that are central to the performance of modern displays. The triphenylsilyl moiety can enhance thermal stability and influence the electronic energy levels of the final material, which is critical for efficient and long-lasting OLED devices.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide functional group makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in pharmaceutical and materials chemistry, for the construction of complex C-C bonds.
-
Suzuki-Miyaura Coupling: The C-Br bond can be coupled with a wide range of aryl or vinyl boronic acids or esters to form biaryl or stilbene structures.[10][11][12] This is one of the most versatile methods for creating new C-C bonds.
-
Hiyama Coupling: The molecule can participate in Hiyama cross-coupling, which involves the reaction of organosilanes with organic halides.[13] Although this molecule contains both a halide and a silane, the C-Br bond is the reactive site for standard palladium-catalyzed couplings with other organometallic reagents.
-
Sonogashira Coupling: The aryl bromide can be coupled with terminal alkynes to synthesize arylalkynes, which are important structures in medicinal chemistry and materials science.[14]
Caption: Use in a generic Pd-catalyzed cross-coupling reaction.
Characterization and Spectroscopic Data
While a publicly available, peer-reviewed full dataset for this specific molecule is not readily found, characterization relies on standard analytical techniques. Based on its structure and data from analogous compounds like (4-Bromophenyl)dimethyl(phenyl)silane, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.20-7.80 ppm). The protons of the three unsubstituted phenyl rings attached to silicon would likely appear as a large multiplet integrating to 15 hydrogens. The four protons of the 3-bromophenyl ring would appear as distinct multiplets in the same region.
-
¹³C NMR: The spectrum would display multiple signals in the aromatic region (approx. 125-140 ppm). The carbon directly attached to the bromine atom would be shifted, and the carbon attached to the silicon atom (ipso-carbon) would also have a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). The exact mass would correspond to the calculated value for C₂₄H₁₉BrSi.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][8] The compound is generally stable under normal laboratory conditions.
-
Safety: While specific toxicity data is not available, related compounds may cause skin and eye irritation. Standard GHS hazard statements for similar chemicals include warnings for skin and eye irritation (H315, H319).[4]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. fishersci.com [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 8. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
An In-depth Technical Guide to (3-Bromophenyl)triphenylsilane
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
(3-Bromophenyl)triphenylsilane is a tetra-substituted organosilane compound featuring a central silicon atom bonded to three phenyl groups and one 3-bromophenyl group. Its unique structure makes it a valuable building block and intermediate in various fields of chemical synthesis, including pharmaceuticals, organic electronics, and materials science.[1][2][3] The presence of a bromine atom on one of the phenyl rings provides a reactive site for cross-coupling reactions, while the triphenylsilyl moiety imparts specific steric and electronic properties. This guide provides a comprehensive overview of the nomenclature, structure, synthesis, characterization, and handling of this compound, serving as a critical resource for professionals in the chemical sciences.
Nomenclature and Molecular Structure
Systematic Nomenclature
The naming of organosilane compounds follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is derived by treating the silane (SiH₄) as the parent hydride.
The name clearly indicates a central silicon atom (silane) attached to three unsubstituted phenyl groups (triphenyl) and one phenyl group substituted with a bromine atom at the third position (3-Bromo).
Molecular Structure and Conformation
The core of the molecule consists of a central silicon atom with a tetrahedral geometry. Silicon is bonded to four distinct aryl groups. The triphenylsilyl group, (C₆H₅)₃Si-, is a bulky substituent that influences the molecule's overall shape and reactivity. The C-Si-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the steric hindrance imposed by the bulky phenyl rings. The four C-Si bonds allow for rotational freedom, leading to a propeller-like conformation of the phenyl groups in the solid state and in solution.
References
An In-depth Technical Guide to the Solubility and Stability of (3-Bromophenyl)triphenylsilane
Executive Summary
(3-Bromophenyl)triphenylsilane is a tetra-substituted organosilane compound featuring a bulky, nonpolar triphenylsilyl group and a moderately polar bromophenyl moiety. This guide provides a comprehensive technical overview of its solubility and stability, critical parameters for its application in organic synthesis, materials science, and pharmaceutical development. Understanding these properties is paramount for designing robust experimental protocols, ensuring consistent reaction outcomes, predicting shelf-life, and developing stable formulations. This document synthesizes theoretical principles with actionable, field-proven methodologies for characterization.
Physicochemical Properties & Structural Rationale
The behavior of this compound is dictated by its unique molecular structure. The four phenyl rings create a sterically hindered and highly lipophilic molecule.
-
Lipophilicity: The triphenylsilyl group (-Si(C₆H₅)₃) is exceptionally nonpolar and dominates the molecule's character, predicting poor solubility in aqueous media and good solubility in nonpolar organic solvents.
-
Polarity: The C-Br bond on one phenyl ring introduces a moderate dipole moment, which may slightly enhance solubility in polar aprotic solvents compared to its unsubstituted analog, tetraphenylsilane.
-
Silicon-Carbon Bonds: The Si-C bonds are strong and generally stable. However, the triphenylsilyl group is known to be significantly more stable towards acidic hydrolysis than simpler alkylsilyl groups like trimethylsilyl (TMS)[1][2].
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₉BrSi | [3][4] |
| Molecular Weight | 415.40 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 135.0 to 139.0 °C | [6] |
| Predicted LogP | 3.8265 | [4] |
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both reaction chemistry and formulation. Based on its lipophilic nature, this compound is expected to be soluble in most organic solvents[1].
Theoretical Solubility Assessment
The molecule's high lipophilicity and lack of hydrogen bond donors or acceptors suggest the following solubility hierarchy:
-
High Solubility: Aromatic hydrocarbons (Toluene, Xylene), chlorinated solvents (Dichloromethane, Chloroform), and ethers (THF, Diethyl ether).
-
Moderate Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate). The C-Br dipole may allow for some interaction.
-
Low to Insoluble: Polar protic solvents (Methanol, Ethanol) and nonpolar aliphatic hydrocarbons (Hexane, Heptane).
-
Practically Insoluble: Aqueous solutions (Water, Buffers).
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility[7]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Objective: To quantify the solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).
Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials, ensuring undissolved solid is clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected test solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM)[8]. Allow the system to equilibrate for a minimum of 24 to 48 hours to ensure saturation is reached[8][9].
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed or filter the supernatant through a 0.22 µm PTFE syringe filter[9][10]. This step is critical to avoid artificially high results[8].
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be run in triplicate for statistical validity[11].
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Profile
Stability testing is essential to understand a compound's degradation pathways and to define proper storage and handling conditions. For drug development, forced degradation (stress testing) studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods[12][13].
Chemical Stability Considerations
-
Hydrolytic Stability: The triphenylsilyl group is known to be highly resistant to acidic hydrolysis, approximately 400 times more stable than a TMS group[1][2]. While the Si-C bond is strong, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to slow cleavage.
-
Oxidative Stability: The molecule lacks easily oxidizable functional groups. It is expected to be stable to common oxidizing agents under ambient conditions.
-
Photostability: Aromatic bromine compounds can be susceptible to photolytic cleavage of the C-Br bond upon exposure to UV light. The extensive conjugation of the phenyl rings means the molecule will absorb UV radiation, making photostability a key parameter to investigate.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and primary degradation pathways for this compound under various stress conditions, as outlined in ICH guideline Q1A(R2)[14][15]. The goal is to achieve 5-20% degradation of the parent compound[14].
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or THF).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60 °C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60 °C for 48 hours.
-
Oxidation: Add 3% H₂O₂. Store at room temperature for 48 hours.
-
Thermal Stress: Store the solution at 80 °C for 72 hours. Also, test the solid powder under the same conditions.
-
Photolytic Stress: Expose the solution (in a quartz cuvette) and solid powder to a calibrated light source. Per ICH Q1B guidelines, the exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light[16][17][18].
-
-
Sample Quenching: After the exposure period, neutralize the acidic and basic samples. Dilute all samples to the same concentration.
-
Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method with a photodiode array (PDA) detector. The method must be able to resolve the parent peak from all generated degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation in each condition.
-
Assess peak purity of the parent compound.
-
Identify and quantify major degradation products (as a percentage of the total area). Mass spectrometry (LC-MS) can be coupled to elucidate the structure of unknown degradants.
-
Diagram: Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study.
Handling and Storage Recommendations
Based on the physicochemical properties and expected stability profile, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light[4][6]. Room temperature storage is generally acceptable[6].
-
Handling: Due to its nature as a fine powder, handle in a well-ventilated area or fume hood to avoid inhalation. Use standard personal protective equipment (gloves, safety glasses).
-
Incompatibilities: Avoid strong oxidizing agents. While generally stable, prolonged contact with strong acids or bases at elevated temperatures should be avoided.
Conclusion
This compound is a highly lipophilic and thermally stable molecule with excellent resistance to hydrolysis under typical conditions. Its primary liability is potential photolytic degradation, making protection from light a critical handling parameter. Its solubility is high in chlorinated and aromatic solvents but poor in aqueous media. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize its properties, ensuring its effective and reliable use in a scientific setting.
References
- 1. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 6. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. quora.com [quora.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Substituted Triphenylsilanes: A Technical Guide to Synthesis, Reactivity, and Applications
Executive Summary: Substituted triphenylsilane compounds represent a versatile and powerful class of organosilicon molecules. The ability to introduce a wide array of functional groups onto the phenyl rings or directly at the silicon center allows for the fine-tuning of their steric and electronic properties. This guide provides an in-depth review of the core aspects of substituted triphenylsilane chemistry, including their synthesis, characteristic reactivity, and their expanding applications in medicinal chemistry and materials science. Detailed experimental protocols and mechanistic visualizations are provided to offer researchers, scientists, and drug development professionals a practical and comprehensive resource for leveraging these compounds in their work.
Introduction to Substituted Triphenylsilanes
Triphenylsilane, (C₆H₅)₃SiH, serves as the parent compound for a vast family of organosilicon derivatives. Its core structure consists of a central silicon atom bonded to three phenyl rings and a hydrogen atom. The true versatility of this class of compounds is realized through the introduction of substituents, which can dramatically alter the molecule's properties. These substitutions can occur at the para, meta, or ortho positions of the phenyl rings or by replacing the hydride with another functional group. This modification capability makes substituted triphenylsilanes valuable as protecting groups, intermediates in organic synthesis, and as functional components in advanced materials.[1][2]
Synthetic Methodologies
The preparation of substituted triphenylsilanes can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the functional group to be introduced.
2.1 Synthesis via Organometallic Reagents
A primary and widely used method involves the reaction of a silicon halide, typically chlorotriphenylsilane, with an organometallic reagent such as a Grignard or organolithium species. This approach is particularly effective for introducing alkyl or aryl groups.
-
Mechanism: The nucleophilic carbon of the organometallic reagent attacks the electrophilic silicon center, displacing the chloride leaving group. This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
2.2 Hydrosilylation
Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, a reaction often catalyzed by transition metals like platinum or rhodium complexes.[3] This method is ideal for creating alkyl-substituted triphenylsilanes from the corresponding alkenes.
2.3 Functional Group Interconversion
Existing substituted triphenylsilanes can be further modified. For instance, a nitro-substituted triphenylsilane can be reduced to the corresponding aniline derivative, which can then undergo a wide range of further chemical transformations.
Below is a generalized workflow for the synthesis of a para-substituted triphenylsilane using an organometallic approach.
Caption: General workflow for the synthesis of a substituted triphenylsilane.
Experimental Protocol: Synthesis of (4-Methoxyphenyl)diphenylsilane
This protocol details a representative synthesis using a Grignard reagent.
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining 4-bromoanisole solution dropwise and reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Chlorodiphenylsilane: Cool the Grignard solution to 0 °C. In a separate flask, prepare a solution of chlorodiphenylsilane (1.1 eq) in anhydrous THF. Add the chlorodiphenylsilane solution dropwise to the cooled Grignard reagent.
-
Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4-methoxyphenyl)diphenylsilane.
Reactivity and Mechanistic Considerations
The reactivity of substituted triphenylsilanes is dominated by reactions at the silicon center. Nucleophilic substitution at silicon is a key transformation for this class of compounds.[4]
3.1 Nucleophilic Substitution at Silicon (Sₙ2@Si)
Unlike carbon, which undergoes Sₙ2 reactions via a five-coordinate transition state, the larger silicon atom can accommodate a five-coordinate intermediate, often a trigonal bipyramidal structure.[5][6] The reaction can proceed through different mechanistic pathways, leading to either retention or inversion of configuration at the silicon center.[7] The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent.[7]
The general mechanism involves the attack of a nucleophile on the silicon atom, forming a pentacoordinate intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled.[7]
Caption: Simplified mechanism of nucleophilic substitution at silicon.
3.2 Influence of Substituents
The electronic nature of the substituents on the phenyl rings plays a crucial role in modulating the reactivity of the silicon center.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the silicon center, potentially slowing down nucleophilic substitution reactions.
Spectroscopic and Structural Characterization
The characterization of substituted triphenylsilanes relies on a combination of standard spectroscopic techniques.[8]
-
NMR Spectroscopy:
-
¹H NMR: Provides information about the protons on the phenyl rings and any alkyl substituents.
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
²⁹Si NMR: Directly probes the silicon environment and is highly sensitive to the nature of the substituents.
-
-
Infrared (IR) Spectroscopy: Characteristic Si-C and Si-H stretching and bending vibrations can be observed.[9][10] The Si-H stretch is typically a strong, sharp band in the 2080-2280 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern.
-
X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, for crystalline compounds.
Table 1: Representative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | ²⁹Si NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| Triphenylsilane | 7.20-7.60 (m, 15H), 5.80 (s, 1H) | 135.5, 134.0, 129.8, 128.0 | -18.2 | 3068 (Ar C-H), 2115 (Si-H) |
| Tris(4-methylphenyl)silane | 7.40 (d, 6H), 7.20 (d, 6H), 5.70 (s, 1H), 2.35 (s, 9H) | 140.0, 136.0, 130.8, 129.0, 21.5 | -19.5 | 3045 (Ar C-H), 2110 (Si-H) |
| Tris(4-methoxyphenyl)silane | 7.45 (d, 6H), 6.90 (d, 6H), 5.65 (s, 1H), 3.80 (s, 9H) | 161.0, 137.0, 125.0, 114.0, 55.2 | -21.0 | 3050 (Ar C-H), 2105 (Si-H) |
Applications in Modern Research
The tunable nature of substituted triphenylsilanes has led to their application in diverse scientific fields.
5.1 Medicinal Chemistry and Drug Development
In drug discovery, the triphenylsilyl group and its derivatives are valuable tools.
-
Protecting Groups: The triphenylsilyl (TPS) group is used to protect alcohols.[11] Its steric bulk and stability to acidic conditions make it advantageous over smaller silyl ethers like TMS or TBDMS.[11] The TPS group is typically removed under fluoride-mediated conditions (e.g., using TBAF).[12][13]
-
Bioactive Scaffolds: The triphenylsilane framework can serve as a three-dimensional scaffold for the development of new therapeutic agents. The phenyl rings can be functionalized to interact with biological targets. The introduction of a silicon atom can also modulate the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability.
Experimental Protocol: Protection of a Primary Alcohol with Triphenylsilane
-
Reaction Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq).
-
Addition of Silylating Agent: Slowly add a solution of chlorotriphenylsilane (1.2 eq) in anhydrous DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the triphenylsilyl ether.
5.2 Materials Science
The rigid, well-defined structure of the triphenylsilyl group makes it a useful building block in materials science.[1]
-
Polymers and Dendrimers: Substituted triphenylsilanes can be incorporated into polymer backbones or as peripheral groups on dendrimers to impart specific properties, such as thermal stability, altered solubility, or unique photophysical characteristics.
-
Organic Electronics: Triphenylsilane derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic devices, where they can function as host materials, charge-transporting layers, or as components to improve device stability and performance.
Conclusion and Future Outlook
Substituted triphenylsilanes are a mature yet continually evolving class of compounds. Their synthetic accessibility and the ease with which their properties can be tuned ensure their continued relevance. Future research is likely to focus on the development of novel catalytic systems for their synthesis, the exploration of their applications in asymmetric catalysis, and the design of new functional materials with tailored optoelectronic properties. In medicinal chemistry, the strategic incorporation of substituted triphenylsilyl moieties will continue to be a valuable strategy for lead optimization and the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An alternative mechanism for nucleophilic substitution at silicon using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Organosilicon Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical History of Aryltriphenylsilanes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Position of Aryltriphenylsilanes in Modern Chemistry
Aryltriphenylsilanes, a class of organosilicon compounds characterized by a central silicon atom bonded to three phenyl groups and a fourth, variable aryl substituent, hold a significant position in contemporary chemical science. Their unique structural, electronic, and physiological properties have rendered them invaluable in fields ranging from materials science to medicinal chemistry. The triphenylsilyl moiety imparts desirable characteristics such as thermal stability, hydrophobicity, and, in a biological context, can act as a bioisostere to influence the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive exploration of the discovery and historical development of aryltriphenylsilanes, tracing their origins from the dawn of organosilicon chemistry to the refinement of their synthesis, offering field-proven insights for today's researchers.
The Dawn of Organosilicon Chemistry: Setting the Stage
The story of aryltriphenylsilanes is intrinsically linked to the broader history of organosilicon chemistry. The journey commenced in 1863 when French chemists Charles Friedel and James Crafts reported the synthesis of the first organosilicon compound, tetraethylsilane, by reacting silicon tetrachloride with diethylzinc.[1][2] This seminal work demonstrated that stable carbon-silicon bonds could be formed, opening a new frontier in chemical synthesis.[1][2]
In the ensuing years, other pioneers expanded on this discovery. In 1872, Albert Ladenburg prepared a silane with silicon functional groups using diethylzinc, ethyl orthosilicate, and sodium.[2] Just two years later, he synthesized the first arylsilane, phenyltrichlorosilane, by heating mercury diphenyl with silicon tetrachloride in a sealed tube.[2] A significant milestone was achieved in 1885 by A. Polis, who prepared tetraphenylsilane, a tetra-arylsilane, utilizing a sodium-based condensation method analogous to the Wurtz reaction.[2] These early endeavors, while groundbreaking, were often hampered by harsh reaction conditions and limited yields.
The Kipping Revolution: The Advent of Grignard Reagents in Arylsilane Synthesis
The turn of the 20th century marked a paradigm shift in organosilicon chemistry, largely due to the exhaustive and meticulous work of English chemist Frederic Stanley Kipping.[1][3] From 1898 to 1944, Kipping published a remarkable series of 57 papers that laid the foundation for modern organosilicon chemistry.[2][3] His most profound contribution was the application of the newly discovered Grignard reagents for the synthesis of a wide array of alkyl- and arylsilanes.[3][4] This methodology offered a more versatile and efficient route to these compounds compared to the earlier organozinc and sodium-based methods.
Kipping's work with phenylmagnesium bromide and silicon tetrachloride was instrumental in the preparation of various phenyl-substituted silanes.[4] The reaction of a Grignard reagent with silicon tetrachloride proceeds in a stepwise manner, allowing for the synthesis of mono-, di-, tri-, and tetra-substituted silanes.[5] This controllable reactivity was key to the eventual synthesis of aryltriphenylsilanes. Although Kipping's primary focus was on the synthesis of what he termed "silicones," his fundamental studies on the reactions of Grignard reagents with silicon halides were the bedrock upon which the synthesis of aryltriphenylsilanes was built.[3] He also coined the term "silicone" in 1904.[3]
Early Synthetic Methodologies: The Grignard and Wurtz-Fittig Reactions
The two primary methods that dominated the early synthesis of aryltriphenylsilanes and related compounds were the Grignard reaction and the Wurtz-Fittig reaction.
The Grignard Reaction: A Versatile Tool for C-Si Bond Formation
The Grignard reaction rapidly became the method of choice for forming carbon-silicon bonds in a laboratory setting.[4][5] The general approach for synthesizing a tetra-substituted arylsilane involves the reaction of an arylmagnesium halide with a silicon halide, typically silicon tetrachloride.
Reaction Scheme:
To synthesize an aryltriphenylsilane where one aryl group differs from the other three, a stepwise approach is necessary. This involves the use of a partially substituted chlorosilane, such as triphenylsilyl chloride, as the starting material.
Reaction Scheme:
The versatility of the Grignard reaction lies in its tolerance of a wide range of aryl groups, allowing for the synthesis of a diverse library of aryltriphenylsilanes.
The Wurtz-Fittig Reaction: An Early but Less Efficient Route
The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide and an alkyl or another aryl halide in the presence of sodium metal.[6][7][8] This method was employed in the early days of organosilicon chemistry for the synthesis of arylsilanes.[2][9]
Reaction Scheme:
While historically significant, the Wurtz-Fittig reaction is often plagued by side reactions, including homo-coupling of the aryl halides, which leads to lower yields and a more complex mixture of products.[7][9] Consequently, the Grignard reaction became the more prevalent method for the controlled synthesis of aryltriphenylsilanes.
Experimental Protocol: Synthesis of Triphenyl(p-tolyl)silane via the Grignard Reaction
This protocol provides a representative example of the synthesis of an aryltriphenylsilane using the Grignard reaction. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Objective: To synthesize triphenyl(p-tolyl)silane from p-bromotoluene and triphenylsilyl chloride.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
p-Bromotoluene
-
Triphenylsilyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Dichloromethane
Instrumentation:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
A 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any adsorbed moisture. Causality: Grignard reagents are highly sensitive to moisture and will be quenched by water. Flame-drying ensures an anhydrous environment.
-
Magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet iodine vapors are observed. Causality: The iodine helps to activate the surface of the magnesium by removing the passivating oxide layer.
-
A solution of p-bromotoluene (8.55 g, 50 mmol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small portion of the p-bromotoluene solution (approx. 5 mL) is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle boiling of the ether. If the reaction does not start, gentle warming may be required.
-
The remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. Causality: A slow, controlled addition prevents a runaway reaction and ensures efficient formation of the Grignard reagent.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Triphenylsilyl Chloride:
-
A solution of triphenylsilyl chloride (11.8 g, 40 mmol) in 50 mL of anhydrous diethyl ether is prepared.
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
The triphenylsilyl chloride solution is added dropwise to the cooled Grignard reagent with vigorous stirring. Causality: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side reactions.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of 50 mL of a saturated aqueous ammonium chloride solution. Causality: Ammonium chloride is a mild acid that effectively quenches the reaction and hydrolyzes any remaining Grignard reagent without causing significant side reactions.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from a hexane/dichloromethane solvent system to yield pure triphenyl(p-tolyl)silane.
-
-
Characterization:
-
The identity and purity of the product are confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.
-
Data Presentation: Physicochemical Properties of Selected Aryltriphenylsilanes
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Triphenylsilane | C18H16Si | 260.41 | 43-47 | 378 |
| Tetraphenylsilane | C24H20Si | 336.51 | 233-237 | 530 |
| Triphenyl(p-tolyl)silane | C25H22Si | 350.53 | 125-128 | N/A |
| (4-Biphenylyl)triphenylsilane | C30H24Si | 412.60 | 163-165 | N/A |
Visualization of Synthetic Workflow
Caption: Grignard-based synthesis of aryltriphenylsilanes.
Evolution of Synthetic Methods and Future Outlook
While the Grignard and Wurtz-Fittig reactions were foundational, the synthesis of aryltriphenylsilanes has evolved significantly. Modern methods often employ transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, which offer greater functional group tolerance and milder reaction conditions. The direct arylation of triphenylsilane via C-H activation is another area of active research, promising a more atom-economical approach.
The historical journey of aryltriphenylsilanes, from their conceptual origins in the 19th century to their sophisticated synthesis today, is a testament to the relentless progress of chemical science. As our understanding of the unique properties of these compounds deepens, their application in drug discovery, organic electronics, and materials science is poised for continued expansion, building on the rich legacy of their discovery and development.
References
- 1. Organosilicon development history [sbfchem.com]
- 2. A brief history of the development of the silicone industry_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]
- 7. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wurtz-Fittig Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
Unlocking New Frontiers: A Technical Guide to the Research Potential of (3-Bromophenyl)triphenylsilane
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3-Bromophenyl)triphenylsilane (CAS: 185626-73-7) , a versatile organosilane compound, stands at the cusp of significant advancements in materials science and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its core properties and outlines promising, high-impact research avenues. By synthesizing established synthetic methodologies with forward-looking applications, this document serves as a roadmap for innovation, empowering researchers to explore and unlock the full potential of this unique molecular scaffold.
Foundational Understanding: Synthesis and Core Reactivity
This compound is a crystalline solid with the molecular formula C₂₄H₁₉BrSi.[1][2] Its synthesis is readily achievable through a Grignard reaction or, more commonly, via lithium-halogen exchange followed by quenching with chlorotriphenylsilane.[3] The strategic placement of the bromine atom on the phenyl ring opens a gateway to a multitude of subsequent chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. This inherent reactivity is the cornerstone of its utility as a versatile building block.
Protocol 1: Synthesis of this compound[3]
Objective: To synthesize this compound from 1,3-dibromobenzene and chlorotriphenylsilane.
Materials:
-
1,3-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Chlorotriphenylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EA)
-
Distilled water
-
Saturated aqueous NaCl solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,3-dibromobenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-BuLi dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour.
-
In a separate flask, dissolve chlorotriphenylsilane in anhydrous THF.
-
Slowly add the chlorotriphenylsilane solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with distilled water.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Wash the organic layer sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound as a white to light yellow crystalline solid.
Advanced Materials Science: Engineering the Next Generation of OLEDs
The triphenylsilyl moiety is a key functional group in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs), particularly as hosts for phosphorescent emitters.[4][5] The bulky nature of the triphenylsilyl group can prevent intermolecular aggregation and π-π stacking of chromophores, thus reducing concentration quenching and enhancing the efficiency and lifetime of OLED devices.[6] The bromine atom on this compound serves as a reactive handle to introduce various functional groups, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials.
Research Area 2.1: Development of High-Triplet-Energy Host Materials
A critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) is a high triplet energy level to ensure efficient energy transfer to the phosphorescent guest emitter.[7] this compound can be utilized as a precursor to synthesize novel host materials with tailored properties.
Proposed Research Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylsilyl- and trityl-substituted carbazole-based host materials for blue electrophosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols for the Use of (3-Bromophenyl)triphenylsilane in Suzuki-Miyaura Coupling
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for utilizing (3-Bromophenyl)triphenylsilane in Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including biaryls.[1][2] The introduction of a triphenylsilyl group offers unique advantages in tuning the electronic and steric properties of the resulting biaryl products, which can be valuable in the development of novel therapeutics and advanced materials.[3][4] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of Silylated Biaryls
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in top-selling drugs and organic electronic materials.[1][5] The Suzuki-Miyaura coupling is a go-to method for their synthesis due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[6][7]
This compound serves as an excellent aryl halide precursor for introducing a triphenylsilyl moiety into a biaryl structure. The silicon atom can influence the molecule's properties in several ways:
-
Lipophilicity Modulation: The incorporation of silicon generally increases the lipophilicity of a molecule compared to its carbon analogue, which can be a critical parameter for tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[4]
-
Metabolic Stability: The carbon-silicon bond is generally stable under physiological conditions, potentially blocking sites of metabolic oxidation and enhancing the pharmacokinetic profile of a drug.
-
Conformational Control: The bulky triphenylsilyl group can impose steric constraints, influencing the torsional angle between the aryl rings of the biaryl product. This can be crucial for optimizing the binding affinity of a molecule to its biological target.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl halides.[9][11]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, typically by forming a more nucleophilic boronate species.[12][13][14]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][15]
Visualizing the Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
-
This compound (CAS: 185626-73-7)[16]
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassing equipment (e.g., nitrogen or argon line, Schlenk flask)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. Alternatively, subject the mixture to three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst and, if necessary, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Aryl bromides offer a good balance of reactivity and stability.[8] |
| Boronic Acid | Arylboronic Acid | A wide variety are commercially available.[7] |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for many Suzuki couplings.[6] |
| Base | K₂CO₃ (2 equiv.) | A moderately strong and widely used base.[17] |
| Solvent | Toluene/Water (4:1) | A common biphasic system that facilitates the reaction.[18] |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate. |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the coupling partners. |
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key stages of the experimental procedure.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst that forms the active Pd(0) species in situ. |
| Insufficiently anhydrous conditions | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Inappropriate base | Try a stronger base like K₃PO₄ or Cs₂CO₃, or a fluoride source like CsF.[14][17] | |
| Side Product Formation | Homocoupling of the boronic acid | Use a lower reaction temperature or a different catalyst/ligand combination. |
| Protodeborylation of the boronic acid | Use anhydrous conditions and a non-aqueous base if possible. | |
| Difficulty in Purification | Co-elution with triphenylphosphine oxide | If using a phosphine-based catalyst, consider an N-heterocyclic carbene (NHC) based catalyst.[14] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of novel silylated biaryl compounds. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently access a diverse range of structures with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this valuable synthetic transformation.
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Free Synthesis of Pharmaceutically Important Biaryls by Photosplicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 5. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chemscene.com [chemscene.com]
- 17. benchchem.com [benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Bromophenyl)triphenylsilane
Introduction: The Strategic Importance of (3-Bromophenyl)triphenylsilane in Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for molecular complexity and diversity is paramount, particularly in the realms of pharmaceutical discovery and materials science. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This compound emerges as a uniquely valuable building block within this context. Its structure, featuring a reactive bromo-substituted phenyl ring and a sterically demanding, chemically robust triphenylsilyl group, offers a versatile platform for sequential and regioselective functionalization.
The triphenylsilyl moiety, while sterically influential, imparts a degree of stability and unique electronic character to the aromatic ring. This allows for the selective reaction at the carbon-bromine bond, leaving the silicon-carbon bond intact for potential subsequent transformations, a strategy of significant interest in the synthesis of complex architectures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in a suite of powerful palladium-catalyzed cross-coupling reactions. The protocols herein are designed not only as a step-by-step guide but also to provide the underlying scientific rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the chemistry at play.
Mechanistic Overview: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[1] The cycle can be broadly described in three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the "R-M" species dictates the specific named reaction, for instance, an organoboron compound in the Suzuki-Miyaura coupling or an amine in the Buchwald-Hartwig amination. The choice of ligands (L), base, and solvent is critical for the efficiency of each step and the overall success of the reaction.
Experimental Protocols and Application Notes
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions using this compound. The reaction conditions provided are robust starting points and may be further optimized for specific substrates and scales.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing this compound with a variety of arylboronic acids or their esters.[2] The resulting triarylsilane-containing biaryls are valuable intermediates in materials science and medicinal chemistry. The steric bulk of the triphenylsilyl group can influence the choice of ligand, often favoring bulky, electron-rich phosphines to promote efficient oxidative addition and reductive elimination.[3]
Table 1: Recommended Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Parameter | Molarity/Loading | Rationale |
| Aryl Halide | This compound | 1.0 equiv | The electrophilic partner in the coupling reaction. |
| Boronic Acid | Arylboronic Acid | 1.2–1.5 equiv | The nucleophilic partner; a slight excess ensures complete consumption of the aryl bromide. |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1–3 mol% | Common and effective palladium sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | 2–6 mol% | Bulky, electron-rich phosphine ligands that stabilize the Pd(0) species and facilitate the catalytic cycle, particularly with sterically demanding substrates.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0–3.0 equiv | Essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4] |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | 0.1–0.2 M | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80–110 °C | - | Sufficient thermal energy is typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Protects the Pd(0) catalyst and phosphine ligands from oxidative degradation. |
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting this compound with a terminal alkyne.[5] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[6] The triphenylsilyl group is generally stable under these conditions, allowing for the selective formation of the C(sp²)–C(sp) bond.
Table 2: Recommended Reagents and Conditions for Sonogashira Coupling
| Component | Reagent/Parameter | Molarity/Loading | Rationale |
| Aryl Halide | This compound | 1.0 equiv | The electrophilic partner. |
| Alkyne | Terminal Alkyne | 1.2–1.5 equiv | The nucleophilic partner. |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | 1–5 mol% | A common and effective Pd(II) precatalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | 1–5 mol% | Activates the terminal alkyne by forming a copper acetylide, which facilitates transmetalation to palladium.[5] |
| Ligand | PPh₃ (if not part of the precatalyst) | 2–10 mol% | Stabilizes the palladium catalyst. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | 2.0–3.0 equiv (can also be used as solvent) | Acts as a base to deprotonate the terminal alkyne and as a solvent in many cases. |
| Solvent | THF or DMF (if amine is not the solvent) | 0.1–0.5 M | To ensure solubility of all reactants. |
| Temperature | Room Temperature to 80 °C | - | Many Sonogashira couplings proceed efficiently at or slightly above room temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | - | To prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.
Heck Reaction: Alkenylation of the Aryl Core
The Heck reaction enables the coupling of this compound with an alkene to form a substituted styrene derivative.[1] The reaction typically proceeds with high trans selectivity.[4] The bulky triphenylsilyl group may necessitate the use of more active catalyst systems or higher reaction temperatures to achieve good conversion.
Table 3: Recommended Reagents and Conditions for Heck Reaction
| Component | Reagent/Parameter | Molarity/Loading | Rationale |
| Aryl Halide | This compound | 1.0 equiv | The electrophilic partner. |
| Alkenes | Electron-deficient alkenes (e.g., acrylates, styrenes) | 1.2–2.0 equiv | The coupling partner. |
| Palladium Precatalyst | Pd(OAc)₂ | 2–5 mol% | A common and effective precatalyst for the Heck reaction.[1] |
| Ligand | P(o-tolyl)₃ or PPh₃ | 4–10 mol% | Phosphine ligands are often used to stabilize the catalyst and promote the reaction. |
| Base | Et₃N, K₂CO₃, or NaOAc | 1.5–2.5 equiv | Neutralizes the HBr generated during the catalytic cycle.[1] |
| Solvent | DMF, NMP, or Acetonitrile | 0.1–0.5 M | Polar aprotic solvents are typically used. |
| Temperature | 100–140 °C | - | Higher temperatures are often required for the Heck reaction, especially with aryl bromides. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Protects the catalyst from deactivation. |
Step-by-Step Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%), the ligand (e.g., P(o-tolyl)₃, 6 mol%), and the base (e.g., Et₃N, 2.0 equiv).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the alkene (1.5 equiv).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at the specified temperature (e.g., 120 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from this compound and a primary or secondary amine.[7][8] Given the steric hindrance of the triphenylsilyl group, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.[7]
Table 4: Recommended Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Reagent/Parameter | Molarity/Loading | Rationale |
| Aryl Halide | This compound | 1.0 equiv | The electrophilic partner. |
| Amine | Primary or Secondary Amine | 1.1–1.3 equiv | The nucleophilic partner. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1–2 mol% | Common precatalysts for this transformation. |
| Ligand | XPhos, RuPhos, or BrettPhos | 2–4 mol% | Bulky, electron-rich biaryl phosphine ligands are highly effective for the amination of sterically hindered aryl bromides.[7] |
| Base | NaOt-Bu or K₃PO₄ | 1.5–2.0 equiv | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[8] |
| Solvent | Toluene or 1,4-Dioxane | 0.1–0.5 M | Anhydrous, non-protic solvents are essential. |
| Temperature | 80–110 °C | - | To facilitate the reaction, especially with less reactive amines. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Critical for catalyst stability. |
Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by the addition of saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Experimental Workflow and Data Interpretation
A successful cross-coupling campaign involves a systematic workflow from reaction setup to product characterization.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues:
-
Low Conversion: This may be due to catalyst deactivation, insufficient heating, or a poorly chosen ligand/base combination. Ensure all reagents and solvents are anhydrous and degassed. Consider screening different ligands or increasing the catalyst loading.
-
Side Product Formation: Homocoupling of the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling) can occur. This can often be minimized by carefully controlling the reaction temperature and ensuring an inert atmosphere.
-
Protodebromination: The starting aryl bromide can be reduced to the corresponding arene. This is often a result of trace water and can be mitigated by using rigorously dried reagents and solvents.
Conclusion
This compound is a highly adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented in these application notes provide a solid foundation for the synthesis of a diverse array of functionalized triarylsilanes. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these powerful transformations for their specific synthetic goals, accelerating discovery in both pharmaceutical and materials science applications.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Topic: (3-Bromophenyl)triphenylsilane as a Precursor for Organic Electronics
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of organic electronics, which includes technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is driven by the innovation of novel organic semiconducting materials.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the materials used. (3-Bromophenyl)triphenylsilane (Br-TP-Si) has emerged as a critical building block in the synthesis of high-performance materials for these applications.[3] Its unique structure, combining a reactive bromophenyl group with a bulky, thermally stable triphenylsilyl moiety, provides a versatile platform for creating complex molecular designs.
The triphenylsilyl group imparts desirable properties such as high thermal stability, good solubility in organic solvents, and morphological stability in the solid state. The bromine atom serves as a reactive handle for well-established cross-coupling reactions, enabling the facile introduction of various functional groups.[4] This allows for the precise tuning of the electronic and photophysical properties of the final materials. This guide provides a comprehensive overview of the properties of this compound, its synthesis, and detailed protocols for its application as a precursor in the synthesis of materials for organic electronics, particularly focusing on Hole Transport Materials (HTMs) and emissive layer components.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a precursor is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 185626-73-7 | [3][5] |
| Molecular Formula | C₂₄H₁₉BrSi | [4][6][7] |
| Molecular Weight | 415.40 g/mol | [4][6][8] |
| Appearance | White to light yellow powder or crystal | [5][7] |
| Melting Point | 135.0 to 139.0 °C | [5][7] |
| Boiling Point | 469.9 ± 37.0 °C (Predicted) | [5] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in common organic solvents like THF, toluene, and dichloromethane. | [5][6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 1,3-dibromobenzene with n-butyllithium, followed by quenching with chlorotriphenylsilane.[5][6] This method provides a high yield of the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dibromobenzene (C₆H₄Br₂)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Chlorotriphenylsilane ((C₆H₅)₃SiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EA)
-
Distilled water
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane (MC)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1,3-dibromobenzene (20 g, 84.77 mmol) in 500 mL of anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[6]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Slowly add n-butyllithium (33.9 mL of a 2.5 M solution, 84.77 mmol) to the cooled solution via the dropping funnel over 30 minutes.[6]
-
Stir the reaction mixture at -78 °C for 1 hour.[6]
-
In a separate flask, dissolve chlorotriphenylsilane (29.9 g, 101.7 mmol) in 100 mL of anhydrous THF.[5]
-
Add the chlorotriphenylsilane solution to the reaction mixture at -78 °C.[5]
-
Slowly warm the reaction mixture to room temperature and stir for 12 hours.[6]
-
Quench the reaction by the slow addition of 100 mL of distilled water.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 150 mL).[5]
-
Combine the organic layers and wash with distilled water (2 x 100 mL) and then with a saturated aqueous NaCl solution (100 mL).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by recrystallization from a 1:10 mixture of dichloromethane and methanol to obtain this compound as a white to light yellow solid (yields typically around 95%).[5][6]
Caption: Workflow for the synthesis of this compound.
Applications in the Synthesis of Organic Electronic Materials
This compound is a versatile precursor for a wide range of organic electronic materials. The bromine atom allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][9][10][11] These reactions are fundamental in constructing the complex molecular architectures required for high-performance OLEDs, OPVs, and OFETs.
Synthesis of Hole Transport Materials (HTMs)
Hole transport materials are crucial components in OLEDs and perovskite solar cells, facilitating the efficient transport of positive charge carriers (holes).[12][13][14][15] Triphenylamine and carbazole derivatives are widely used as HTMs due to their excellent hole mobility and thermal stability.[13][16][17][18] this compound serves as an excellent starting material for synthesizing these classes of compounds.
The general strategy involves coupling this compound with an appropriate amine or boronic acid derivative to introduce the desired hole-transporting moiety. The triphenylsilyl group helps to ensure good film-forming properties and prevent crystallization in the solid state.
Caption: General workflow from precursor to organic electronic device.
Key Synthetic Transformations and Protocols
The following protocols describe two of the most important cross-coupling reactions used to functionalize this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[11][19][20] This reaction is widely used to synthesize conjugated molecules for organic electronics.
General Reaction Scheme: this compound + Arylboronic acid → (3-Arylphenyl)triphenylsilane + HBr
Example Protocol: Synthesis of a Biphenyl-Substituted Triphenylsilane
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and PCy₃ (0.031 mmol).[21]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 13. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes & Protocols: Synthetic Strategies for Derivatizing (3-Bromophenyl)triphenylsilane
Abstract
(3-Bromophenyl)triphenylsilane is a pivotal building block in modern synthetic chemistry, with significant applications in materials science and drug discovery.[1] Its unique structure, featuring a reactive bromine atom and a sterically influential triphenylsilyl group, allows for a wide range of chemical transformations. These modifications are crucial for developing novel organic electroluminescent (OLED) materials, as well as complex pharmaceutical intermediates.[1][2] This document provides an in-depth guide to the key synthetic protocols for derivatizing this compound, with a focus on robust and versatile cross-coupling methodologies. Detailed experimental procedures, mechanistic insights, and practical considerations are presented to aid researchers in chemistry and drug development.
Introduction: The Versatility of this compound
The derivatization of aryl halides is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. This compound serves as an exemplary substrate in this context. The carbon-bromine (C-Br) bond provides a reactive handle for numerous transformations, most notably palladium-catalyzed cross-coupling reactions.[3] The triphenylsilyl [(C₆H₅)₃Si-] moiety, while often considered a bulky protecting group, also imparts unique electronic and physical properties to the resulting derivatives, such as enhanced solubility and thermal stability, which are highly desirable in materials science applications.[1]
The synthesis of the starting material itself is straightforward, typically achieved via the reaction of 1,3-dibromobenzene with n-butyllithium followed by quenching with chlorotriphenylsilane, affording the product in high yield.[4] From this key intermediate, a vast chemical space can be explored. This guide will focus on three principal classes of derivatization reactions:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds to generate biaryl structures.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, yielding aryl-alkyne conjugates.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, creating arylamine derivatives.
Each section will detail the underlying mechanism, provide a validated experimental protocol, and discuss the critical parameters that ensure successful and reproducible outcomes.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][5] The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[5][6]
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex from the boronic acid.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 3-(Triphenylsilyl)-1,1'-biphenyl
This protocol describes the coupling of this compound with phenylboronic acid.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 415.40 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| XPhos | 476.62 | 0.03 | 0.03 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried microwave vial or Schlenk tube, add this compound (415 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and K₃PO₄ (637 mg, 3.0 mmol).[8]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to conjugated enynes and arylalkynes.[9][10] This reaction typically employs a dual catalytic system of palladium and copper(I).[11]
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[9]
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to this compound. The resulting Pd(II) species is the key intermediate for the coupling step.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.[11]
The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) center. Subsequent reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[9]
Caption: General workflow for Sonogashira coupling.
Experimental Protocol: Synthesis of (3-(Phenylethynyl)phenyl)triphenylsilane
This protocol outlines the coupling of this compound with phenylacetylene.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 415.40 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (415 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol). Stir to dissolve the solids.
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 8-16 hours. The reaction progress can be monitored by TLC. A color change and the formation of a salt precipitate (triethylammonium bromide) are typically observed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/dichloromethane gradient) to afford the desired alkynylated silane.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, enabling the formation of aryl amines from aryl halides and primary or secondary amines.[12] This reaction has become indispensable in medicinal chemistry due to the prevalence of the arylamine scaffold in bioactive molecules.[13]
Mechanistic Rationale
The mechanism is analogous to other palladium-catalyzed cross-couplings.[14][15]
-
Oxidative Addition: A Pd(0) complex reacts with this compound to form an arylpalladium(II) bromide intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base is then required to deprotonate the coordinated amine, forming a palladium amido complex.[14][15]
-
Reductive Elimination: This final step involves the formation of the C-N bond, releasing the arylamine product and regenerating the active Pd(0) catalyst.[14]
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting the reductive elimination step.[12][15]
Experimental Protocol: Synthesis of N-Phenyl-3-(triphenylsilyl)aniline
This protocol describes the amination of this compound with aniline.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 415.40 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| tBu₃P·HBF₄ | 290.13 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound (415 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and tBu₃P·HBF₄ (11.6 mg, 0.04 mmol) in anhydrous toluene (5 mL).
-
Add this solution to the Schlenk tube containing the base.
-
Finally, add aniline (0.11 mL, 1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.
-
Dilute with ether and filter through a pad of Celite to remove palladium black and salts.
-
Wash the Celite pad with additional ether. Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to obtain the desired N-arylated product.
Conclusion
This compound is a highly adaptable chemical intermediate whose value is fully realized through strategic derivatization. The palladium-catalyzed Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination represent the most powerful and reliable methods for its functionalization. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently generate a diverse library of silylated biaryls, aryl-alkynes, and arylamines. The protocols detailed in this guide provide a solid foundation for scientists and professionals in drug development and materials science to harness the synthetic potential of this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. synarchive.com [synarchive.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application of (3-Bromophenyl)triphenylsilane in Materials Science: A Technical Guide for Advanced Organic Electronics
Introduction: The Strategic Importance of (3-Bromophenyl)triphenylsilane in Organic Electronics
In the landscape of advanced materials science, particularly in the domain of organic electronics, the molecular architecture of constituent materials is paramount to device performance. This compound (CAS No: 185626-73-7) has emerged as a critical structural synthon for the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Its utility lies in the unique combination of a reactive bromophenyl group, which serves as a versatile handle for cross-coupling reactions, and a bulky, thermally stable triphenylsilyl moiety. This combination allows for the rational design of molecules with tailored electronic and morphological properties, crucial for optimizing charge transport and exciton management within OLED devices.
The triphenylsilyl group imparts significant steric hindrance, which can disrupt intermolecular packing and suppress unwanted crystallization in thin films, leading to enhanced morphological stability and longer device operational lifetimes. Furthermore, the silicon atom can interrupt π-conjugation, which is instrumental in maintaining a high triplet energy level in host materials, a prerequisite for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The bromo-functionalization at the meta-position of the phenyl ring offers a strategic site for introducing other functional moieties, such as electron-donating or electron-accepting groups, through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the synthesis of a diverse library of materials, including bipolar host materials, hole-transporting materials (HTMs), and electron-transporting materials (ETMs).
This technical guide provides a comprehensive overview of the application of this compound in materials science, with a focus on its use in the synthesis of advanced host materials for OLEDs. We will delve into the synthetic strategies, provide detailed experimental protocols, and present a logical framework for the design and characterization of materials derived from this versatile building block.
Core Application: Synthesis of Bipolar Host Materials for High-Efficiency OLEDs
The performance of modern OLEDs, especially those based on phosphorescent or TADF emitters, is critically dependent on the host material in which the emitter is dispersed. An ideal host material should possess several key characteristics:
-
High Triplet Energy (ET): To effectively confine triplet excitons on the guest emitter molecules and prevent back energy transfer.
-
Bipolar Charge Transport: Balanced transport of both holes and electrons to ensure a wide recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off at high brightness.
-
High Thermal Stability: To withstand the heat generated during device operation and fabrication processes.
-
Good Morphological Stability: To maintain a stable amorphous state and prevent crystallization, which can lead to device degradation.
This compound is an excellent precursor for designing bipolar host materials that meet these criteria. The triphenylsilylphenyl moiety can serve as an electron-transporting component, while the bromophenyl group can be functionalized with an electron-donating moiety, such as a carbazole group, to introduce hole-transporting character. The meta-linkage between these two functionalities is crucial for maintaining a high triplet energy by disrupting the through-conjugation.
A prime example of such a bipolar host material is 9-(3'-(triphenylsilyl)-[1,1'-biphenyl]-3-yl)-9H-carbazole . In this molecule, the carbazole unit acts as the electron-donating (hole-transporting) part, while the triphenylsilyl-substituted biphenyl core contributes to electron transport and morphological stability.
Synthetic Workflow: From this compound to a Bipolar Host Material
The synthesis of 9-(3'-(triphenylsilyl)-[1,1'-biphenyl]-3-yl)-9H-carbazole from this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of conjugated organic molecules for electronic applications due to its high efficiency and functional group tolerance.
Application Notes and Protocols: Grignard Reaction of (3-Bromophenyl)triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Triphenylsilyl Moiety
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This application note delves into the specific and nuanced application of this reaction to (3-Bromophenyl)triphenylsilane. The resulting organometallic intermediate, (3-triphenylsilyl)phenylmagnesium bromide, is a powerful nucleophile for the strategic introduction of the bulky and lipophilic triphenylsilyl group into a diverse range of molecular architectures.
In the realm of drug development and materials science, the controlled incorporation of silicon-containing functional groups can profoundly influence a molecule's physicochemical properties. The triphenylsilyl group, in particular, can enhance metabolic stability, modulate lipophilicity, and introduce unique steric attributes, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[3] Furthermore, the principles outlined herein are broadly applicable to the synthesis of a variety of organosilanes, which are crucial intermediates in numerous industrial and academic settings.[4][5]
Mechanistic Insights: Formation and Reactivity
The Grignard reaction of this compound proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
1. Formation of (3-triphenylsilyl)phenylmagnesium bromide:
This initial step involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[3] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which is crucial for stabilizing the nascent Grignard reagent.[6][7] The mechanism is believed to involve single electron transfer from the magnesium surface to the aryl halide, forming a radical anion which then collapses to form the organomagnesium species.[8]
DOT Diagram of Grignard Reagent Formation:
Caption: Formation of the Grignard reagent from this compound.
2. Nucleophilic Attack:
The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic and will readily attack electrophilic centers.[9][10] This allows for the formation of a new carbon-carbon or carbon-heteroatom bond. Common electrophiles include aldehydes, ketones, esters, epoxides, and carbon dioxide.[9][10]
Experimental Protocol: Synthesis of (3-triphenylsilyl)phenylmagnesium bromide and Subsequent Reaction
This protocol provides a detailed, step-by-step methodology for the preparation of the Grignard reagent and its subsequent reaction with a generic electrophile. Extreme caution must be exercised as Grignard reactions are highly exothermic and sensitive to moisture and air. [6][11][12][13]
Materials and Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet
-
Heating mantle or oil bath
-
Ice-water bath
-
Syringes and needles
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Electrophile of choice (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
DOT Diagram of Experimental Workflow:
Caption: General workflow for the Grignard reaction and subsequent workup.
Procedure:
-
Apparatus Setup and Drying: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.[14][15] This is critical as any trace of water will quench the Grignard reagent.[12][14] Equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.[11]
-
Reaction Initiation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[1][12][15] Briefly heat the flask with a heat gun under vacuum and then backfill with inert gas. Add a small portion of anhydrous THF via syringe.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, which is indicated by a gentle reflux and a change in color of the solution.[7][15] If the reaction does not start, gentle heating or the addition of a small amount of pre-formed Grignard reagent from a previous batch may be necessary.[14]
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[11] The exothermic nature of the reaction requires careful control of the addition rate to prevent a runaway reaction.[6] An ice-water bath should be kept on hand for emergency cooling.[12] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.[15]
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard solution. A color change is often observed upon addition.[2] Allow the reaction to stir at room temperature for a specified time (typically 1-2 hours) to ensure complete reaction.
-
Aqueous Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice-water bath. This will protonate the alkoxide intermediate and precipitate magnesium salts.
-
Product Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the drying agent by filtration and concentrate the organic solution under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Higher boiling point and better solvating properties for the Grignard reagent compared to diethyl ether.[6] |
| Reagent Stoichiometry | This compound: 1.0 eq, Magnesium: 1.2 eq | A slight excess of magnesium ensures complete conversion of the aryl halide. |
| Initiation | Small crystal of iodine | Activates the magnesium surface, facilitating the start of the reaction.[1][12][15] |
| Reaction Temperature | Gentle reflux during formation, 0 °C to RT for electrophile addition | Controls the reaction rate and minimizes side reactions.[11] |
| Workup | Saturated aqueous NH₄Cl | A mild acidic quench that effectively protonates the product and removes magnesium salts. |
Safety Considerations
-
Fire Hazard: Grignard reactions are highly exothermic and utilize flammable solvents like THF and diethyl ether.[6][11] Always have an appropriate fire extinguisher and an ice bath readily available.[12]
-
Moisture Sensitivity: Grignard reagents react violently with water.[13][14] Ensure all glassware and reagents are scrupulously dry.[12][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[6][11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric oxygen and moisture.[12]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood.[6][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface, wet reagents or glassware. | Add a crystal of iodine, gently heat, or add a small amount of a pre-formed Grignard reagent.[1][12][14][15] Ensure all components are rigorously dried. |
| Formation of biphenyl side product | High local concentration of aryl halide, elevated temperature. | Add the aryl halide solution slowly to maintain a gentle reflux.[2] Avoid excessive heating. |
| Low yield | Incomplete reaction, quenching of the Grignard reagent by moisture or acidic impurities. | Ensure all magnesium is consumed. Rigorously dry all reagents and glassware. |
Conclusion
The Grignard reaction of this compound provides a reliable and versatile method for the synthesis of silyl-substituted organic molecules. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can effectively utilize this powerful synthetic tool for the development of novel compounds in medicinal chemistry and materials science. The key to success lies in the meticulous exclusion of water and the careful control of the exothermic reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. acs.org [acs.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 11. dchas.org [dchas.org]
- 12. quora.com [quora.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. prepchem.com [prepchem.com]
Application Notes and Protocols: Heck and Sonogashira Coupling Involving (3-Bromophenyl)triphenylsilane
<
Introduction: Bridging Silicon and Carbon through Palladium Catalysis
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Heck and Sonogashira reactions have emerged as powerful methodologies for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, respectively.[1][2][3] These transformations are fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] This guide focuses on the application of these seminal reactions to a unique substrate: (3-Bromophenyl)triphenylsilane. This molecule serves as an intriguing building block, introducing a bulky, lipophilic triphenylsilyl group that can significantly influence the electronic and steric environment of the reaction center. Understanding its reactivity is crucial for researchers in materials science and drug development, where silicon-containing organic molecules are of increasing interest for their unique properties.[4]
This document provides a detailed exploration of the Heck and Sonogashira coupling reactions involving this compound, offering both mechanistic insights and practical, field-tested protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently employ these reactions in their synthetic endeavors.
Part 1: The Heck Coupling of this compound
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene.[3] This reaction is renowned for its tolerance of a wide variety of functional groups and its ability to form substituted alkenes with high stereoselectivity.[2][5]
Mechanistic Considerations: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[2]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond.[2]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.[7]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.[7]
The bulky triphenylsilyl group at the meta-position of the aryl bromide is not expected to significantly hinder the initial oxidative addition electronically. However, its steric bulk may influence the rate of subsequent steps and the regioselectivity of alkene insertion.
References
Application Notes and Protocols for (3-Bromophenyl)triphenylsilane in Advanced Synthesis
For: Researchers, scientists, and professionals in drug development and materials science.
Introduction: Unveiling the Synthetic Potential of (3-Bromophenyl)triphenylsilane
This compound (CAS No: 185626-73-7) is a versatile organosilane reagent that has garnered significant interest as a pivotal building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a reactive bromophenyl group and a sterically demanding, chemically stable triphenylsilyl moiety, makes it a valuable precursor for creating complex molecular structures. While its applications span various fields, its most prominent and well-documented use lies in the burgeoning field of organic electronics, particularly in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[2][3][4]
The triphenylsilyl group imparts several desirable properties to both the reagent and its subsequent derivatives, including enhanced solubility in organic solvents, thermal stability, and morphological stability in the solid state. The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of this bulky, stable silane unit into larger, conjugated systems.
This document provides an in-depth guide to the synthetic applications of this compound, with a primary focus on its role in the synthesis of advanced materials for organic electronics. While the initial inquiry pertained to pharmaceutical synthesis, extensive literature review reveals its predominant application in materials science. The principles and protocols detailed herein are, however, foundational and can be adapted by medicinal chemists for the synthesis of novel pharmaceutical architectures. We will explore its synthesis, key reactions, and provide detailed, field-proven protocols.
Core Applications in the Synthesis of Organic Electronic Materials
The primary application of this compound is in the construction of host and emitter molecules for OLEDs.[2][4] The triphenylsilyl group is particularly effective at disrupting intermolecular packing (π-π stacking), which can otherwise lead to luminescence quenching and poor device performance. This steric hindrance helps to maintain high quantum yields in the solid state.
The key synthetic transformations involving this compound are:
-
Suzuki-Miyaura Coupling: To form C-C bonds, attaching the (triphenylsilyl)phenyl unit to other aromatic or heteroaromatic systems.[5][6]
-
Buchwald-Hartwig Amination: To form C-N bonds, which is crucial for synthesizing carbazole-based materials, a cornerstone of OLED technology due to their excellent charge-transport properties.[7][8]
Application Focus: Synthesis of Carbazole Derivatives for OLED Host Materials
Carbazole derivatives are widely used as host materials in the emissive layer of OLEDs. The introduction of a (3-triphenylsilyl)phenyl moiety via Buchwald-Hartwig amination can enhance the thermal and morphological stability of the resulting carbazole derivative, leading to longer device lifetimes and improved efficiency.[9][10][11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from readily available starting materials.[12]
Reaction Scheme:
Materials:
-
1,3-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Chlorotriphenylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EA)
-
Distilled water
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methylene chloride (MC)
-
Methanol (MeOH)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 1,3-dibromobenzene (20 g, 84.77 mmol) and dissolve it in anhydrous THF (500 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.5 M in hexanes, 33.9 mL, 84.77 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Silylation: In a separate flask, dissolve chlorotriphenylsilane (29.9 g, 101.7 mmol) in anhydrous THF (100 mL). Add this solution to the reaction mixture at -78 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by slowly adding distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Washing: Wash the combined organic layers with distilled water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a mixture of methylene chloride and methanol (1:10 v/v) to yield this compound as a white to light yellow solid.
Expected Yield: ~95%
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Carbazole-Silane Derivative
This protocol provides a general method for the palladium-catalyzed C-N coupling of this compound with carbazole, a common step in the synthesis of OLED host materials.[7][13]
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a base and a phosphine ligand.[8]
Materials:
-
This compound (1.0 eq)
-
Carbazole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Equipment:
-
Schlenk tube or oven-dried vial with a screw cap
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and hot plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol), carbazole (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 9-(3-(triphenylsilyl)phenyl)-9H-carbazole.
Data Presentation
The choice of catalyst, ligand, and base is critical for the success of cross-coupling reactions. The following table summarizes typical conditions for palladium-catalyzed reactions involving aryl bromides, providing a starting point for optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2M aq.) | Toluene/Dioxane | 80-100 | 75-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100-110 | 70-90 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 80-98 |
Data is representative for aryl bromides and may require optimization for specific substrates.
Logical Workflow Visualization
The overall workflow for the synthesis and application of this compound in creating a functional carbazole derivative is outlined below.
Trustworthiness and Self-Validation
The protocols described are based on established and widely published synthetic methodologies.[7][8][12] For any given synthesis, the following analytical techniques are essential for validation at each step:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts, integration, and coupling patterns of the nuclei.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
By employing these standard analytical techniques, a researcher can validate the identity and purity of the synthesized materials, ensuring the reliability and reproducibility of the protocols.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. 185626-73-7 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Bromophenyl)triphenylsilane
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of biaryl compounds utilizing (3-Bromophenyl)triphenylsilane. Biaryl scaffolds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Traditional cross-coupling methodologies, while effective, often present challenges related to catalyst stability, substrate scope, and the generation of metallic byproducts.[2] This guide details the strategic use of silyl-substituted aryl halides, specifically this compound, in palladium-catalyzed cross-coupling reactions, offering a robust and versatile alternative for the construction of carbon-carbon bonds between aromatic rings.[3] We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step experimental protocols, and present data that underscores the efficiency and broad applicability of this methodology.
Introduction: The Significance of Biaryl Synthesis and the Role of Organosilanes
The construction of biaryl frameworks is a cornerstone of modern organic synthesis.[3] These structures are prevalent in numerous biologically active molecules and functional materials, driving continuous innovation in synthetic methodologies.[1][4] While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for this purpose, the nature of the organometallic coupling partner significantly influences the reaction's efficiency and scope.[4][5]
Organosilanes have emerged as highly attractive alternatives to traditional organoboron and organotin reagents due to their low cost, low toxicity, high stability, and ease of handling.[6][7] The robustness of the carbon-silicon bond necessitates an activation step, typically involving fluoride ions or a base, to facilitate the crucial transmetalation step in the catalytic cycle.[8][9] This requirement for activation provides a unique level of control and can be exploited to achieve selective couplings. This compound serves as a bifunctional reagent, possessing both a reactive carbon-bromine bond for oxidative addition to the palladium catalyst and a triphenylsilyl group that can participate in a subsequent cross-coupling event after suitable activation.
Mechanistic Rationale: The Palladium-Catalyzed Cross-Coupling Cycle
The synthesis of biaryl compounds using this compound in a palladium-catalyzed cross-coupling reaction, such as a Hiyama-type coupling, proceeds through a well-established catalytic cycle.[8][9] Understanding these fundamental steps is critical for optimizing reaction conditions and troubleshooting experimental challenges.
The catalytic cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (in this case, an aryl bromide coupling partner for the silylarene, or this compound itself in a homo-coupling or sequential coupling scenario). This step forms a Pd(II) intermediate.[10]
-
Transmetalation: The organosilane is activated, typically by a fluoride source (e.g., TBAF) or a base, to form a hypervalent silicate species.[8] This activated silicon compound then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[11][12] The polarization of the Si-C bond in the pentavalent silicon intermediate facilitates this transfer.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Experimental Protocols
The following protocols provide a general framework for the synthesis of biaryl compounds using this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Type Coupling of this compound with an Arylboronic Acid
This protocol details the reaction of this compound with an arylboronic acid to synthesize a silyl-substituted biaryl compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of Toluene).
-
In a separate vial, prepare a solution of the base (e.g., 2 mmol of K₂CO₃ in 2 mL of degassed water).
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Protocol 2: Hiyama-Type Coupling of an Aryl Halide with an Activated Silylarene
This protocol describes the in-situ activation of the silyl group for subsequent coupling with another aryl halide. This can be performed as a one-pot, two-step sequence.
Materials:
-
Product from Protocol 1 (silyl-substituted biaryl) or another silylarene
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Fluoride source (e.g., Tetrabutylammonium fluoride - TBAF, 1M in THF)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry, inert-atmosphere-purged reaction vessel, add the silyl-substituted biaryl (1.0 mmol), the aryl halide (1.1 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol).
-
Add anhydrous, degassed solvent (e.g., 5 mL of THF).
-
Slowly add the fluoride source (e.g., TBAF, 1.2 mmol, 1.2 mL of a 1M solution in THF) to the stirred mixture at room temperature.
-
Heat the reaction mixture to a temperature typically between 60-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting terphenyl or unsymmetrical biaryl product by column chromatography.
Data Presentation: Scope and Yields
The following table summarizes representative yields for the synthesis of biaryl compounds using silyl-based cross-coupling reactions. These examples showcase the versatility of the methodology with various substitution patterns.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 92 | ,[4] |
| 2 | This compound | Phenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane/H₂O | 90 | 88 | ,[14] |
| 3 | 4-Iodoanisole | 3-(Triphenylsilyl)phenylboronic acid | Pd(OAc)₂ (2) | Cs₂CO₃ | DMF | 110 | 95 | [15] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | (3-Triphenylsilylphenyl)boronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [14] |
| 5 | 4-Bromobenzonitrile | Phenyl(trimethyl)silane | Pd(OAc)₂/CuI (5/10) | TBAF | THF | 65 | 78 | [7],[16] |
Yields are for isolated products and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand system, or ensuring the reagents and solvents are sufficiently pure and dry (especially for Hiyama-type couplings).
-
Homocoupling of Boronic Acids: To minimize this side reaction in Suzuki-Miyaura couplings, ensure the reaction vessel is thoroughly purged with an inert gas to exclude oxygen. Adding the boronic acid slowly to the reaction mixture can also be beneficial.
-
Protodesilylation: In Hiyama-type couplings, excess fluoride or the presence of protic sources can lead to the cleavage of the C-Si bond and formation of the corresponding arene. Use of stoichiometric amounts of the fluoride activator and anhydrous conditions is crucial.
-
Catalyst Choice: For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step.[17]
Conclusion
The use of this compound and related silylarenes provides a powerful and versatile platform for the synthesis of biaryl and polyaryl compounds. These reagents offer advantages in terms of stability and handling compared to other organometallic species. The protocols and data presented herein demonstrate the broad applicability of this methodology in constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively leverage silyl-based cross-coupling strategies to achieve their synthetic goals.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. fiveable.me [fiveable.me]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hiyama Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for (3-Bromophenyl)triphenylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for the successful optimization of palladium-catalyzed cross-coupling reactions involving (3-Bromophenyl)triphenylsilane. As a sterically hindered and electronically distinct substrate, its reactivity presents unique challenges and opportunities in synthesis. This document provides field-proven insights to navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems encountered during the coupling of this compound. The solutions provided are based on mechanistic principles and established protocols.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or has stalled. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings often trace back to a few critical areas. A systematic check of your reagents and reaction setup is the most efficient way to diagnose the issue.
-
Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst. The active Pd(0) species is susceptible to oxidation, which deactivates it.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced to Pd(0) in situ.[2] Phosphine ligands are also prone to oxidation.[1]
-
Actionable Advice: Always use fresh, high-purity catalysts and ligands stored under an inert atmosphere. If you suspect catalyst degradation, consider opening a new batch. For challenging couplings, more robust and electron-rich Buchwald ligands (e.g., SPhos, XPhos) can outperform simpler ligands like triphenylphosphine (PPh₃).[3]
-
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst.[1][2]
-
Actionable Advice: Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen. Solvents should be properly degassed before use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom, consuming your starting material without forming the desired product.[1] Electron-deficient arylboronic acids are particularly susceptible to this pathway.[1]
-
Actionable Advice:
-
Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation.[4] Anhydrous, powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often excellent choices for sensitive substrates.[4]
-
Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can protect it from premature decomposition.[1]
-
Minimize Water: While a small amount of water can sometimes be beneficial, excess water can promote protodeboronation. Use anhydrous solvents.
-
-
-
Base and Solvent Purity/Solubility: The base is crucial for activating the boronic acid to form a more nucleophilic borate anion.[4][5] However, many inorganic bases have poor solubility in common organic solvents, which can hinder their effectiveness.[4]
Q2: I am observing a significant amount of homocoupling of my boronic acid or this compound. What causes this and how can I prevent it?
A2: Homocoupling, the formation of a biaryl product from two molecules of the same starting material, is a common side reaction that consumes reagents and complicates purification.
-
Primary Cause - Presence of Oxygen: The most frequent cause of boronic acid homocoupling is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2]
-
Preventative Measures: As mentioned above, rigorous degassing of solvents and maintaining a strictly inert atmosphere throughout the reaction is the most critical preventative measure.
-
-
Catalyst Activation Issues: When using Pd(II) precatalysts, the reduction to the active Pd(0) can sometimes be accompanied by the homocoupling of two boronic acid molecules.[2]
-
Preventative Measures: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, although these catalysts can be less active for challenging substrates. Alternatively, ensuring the reduction of the Pd(II) precatalyst is clean and efficient is key.
-
-
Stille Homocoupling: In Stille reactions, homocoupling of the organostannane reagent can also occur.[8][9] This can proceed through reaction with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[8]
-
Preventative Measures: Careful control of reaction conditions and ensuring an efficient catalytic cycle can minimize this side reaction.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve issues with low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude (3-Bromophenyl)triphenylsilane
Welcome to the technical support center for the purification of crude (3-Bromophenyl)triphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilicon compound. Here, we will address common challenges and frequently asked questions encountered during its purification, providing in-depth, field-proven insights to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Compound and Common Impurities
This compound is a solid with a melting point between 135.0 to 139.0 °C.[1] It is typically synthesized via a Grignard or organolithium reaction between a 3-bromophenyl metallic reagent and chlorotriphenylsilane.[1][2] The crude product from these syntheses often contains several process-related impurities that must be removed.
Common Impurities Encountered:
-
Unreacted Starting Materials: 1,3-dibromobenzene, chlorotriphenylsilane.
-
Grignard-Related Byproducts: Biphenyl-type compounds, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3]
-
Homocoupling Products: Hexaphenyldisilane from the coupling of triphenylsilyl species.
-
Siloxanes: Formed by the hydrolysis of chlorosilanes or the desired product.
The choice of purification technique is dictated by the nature and quantity of these impurities, as well as the desired final purity of the this compound.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you might encounter during the purification of this compound, providing explanations and actionable solutions.
Recrystallization Issues
Q1: My this compound will not crystallize, or it oils out during cooling. What should I do?
A1: This is a common issue often related to the choice of solvent, the presence of significant impurities, or the cooling rate.
-
Causality: For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble at room temperature or below.[4][5] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture. Impurities can also suppress crystallization by disrupting the crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System Optimization: A reported successful solvent system is a mixture of methylene chloride and methanol (MC-MeOH) in a 1:10 ratio.[2] If this is not effective, consider other solvent/anti-solvent systems. Good solvents for aryl silanes often include ethers and chlorinated solvents, while alkanes and alcohols can serve as anti-solvents.[6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance.[5] Rapid cooling can lead to the precipitation of amorphous solid or oiling out. Once at room temperature, the flask can be moved to an ice bath to maximize crystal recovery.[5]
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[5] Alternatively, adding a small seed crystal of pure this compound can initiate crystallization.
-
Purity of the Crude Material: If the crude product is heavily contaminated, a preliminary purification step, such as passing it through a short plug of silica gel, may be necessary to remove baseline impurities that inhibit crystallization.[7]
-
Q2: After recrystallization, the yield of my this compound is very low. How can I improve it?
A2: Low yield after recrystallization can be attributed to several factors, including using too much solvent, premature crystallization, or incomplete recovery.
-
Causality: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your product dissolved in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Add the solvent in small portions to the heated crude material until it just dissolves.
-
Prevent Premature Crystallization: Ensure all glassware is hot, and filter the hot solution quickly if a hot filtration step is necessary to remove insoluble impurities.
-
Recover a Second Crop: The mother liquor from the first filtration still contains dissolved product. Concentrating the mother liquor by rotary evaporation and cooling it again can often yield a second crop of crystals.[5] Note that the second crop may be less pure than the first.
-
Check Solubility at Low Temperatures: Ensure the chosen solvent has very low solubility for your compound at ice-bath temperatures to maximize precipitation.
-
Column Chromatography Challenges
Q3: I am trying to purify this compound by column chromatography, but I am getting poor separation of my product from a closely-eluting impurity. What can I do?
A3: Achieving good separation in column chromatography depends heavily on the choice of the mobile phase and the column packing.
-
Causality: Poor separation occurs when the difference in affinity of the compounds for the stationary phase (silica gel) is not sufficiently exploited by the mobile phase. For non-polar compounds like aryl silanes, finding a solvent system that provides adequate separation can be challenging.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to systematically test different solvent systems. For non-polar compounds, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[8] The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.[7]
-
Dry Loading: If your crude product has poor solubility in the eluent, it can lead to broad bands and poor separation. In this case, use the dry-loading technique.[9] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[9]
-
Column Dimensions and Packing: A longer, narrower column will generally provide better separation than a short, wide one. Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.
-
Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, you could try other stationary phases like alumina or florisil, which have different selectivities.[7]
-
Q4: My product seems to be stuck on the column and won't elute. What is happening?
A4: This issue can arise from several factors, including incorrect solvent choice, compound decomposition, or improper loading.
-
Causality: If the eluent is not polar enough, your compound may have too strong an affinity for the silica gel and will not move down the column. In some cases, compounds can decompose on the acidic surface of silica gel.[7]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase to encourage your compound to elute.
-
Check for Decomposition: Before running a column, it's wise to check the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for some time, and then elute it. If you see new spots or streaking, your compound may be decomposing.[9] If decomposition is an issue, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or switch to a less acidic stationary phase like alumina.[7]
-
Verify Loading: Ensure you have not overloaded the column with crude material, as this can lead to poor elution profiles.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: For typical crude this compound from a Grignard or organolithium synthesis, a combination of techniques is often most effective. A common and effective procedure involves an aqueous workup, followed by recrystallization.[2] If significant impurities remain that co-crystallize with the product, column chromatography may be necessary.
Q2: How can I remove residual starting materials like 1,3-dibromobenzene and chlorotriphenylsilane?
A2:
-
1,3-dibromobenzene: This is a non-polar compound and can often be removed by column chromatography using a non-polar eluent like hexane.
-
Chlorotriphenylsilane: This can be hydrolyzed to triphenylsilanol during the aqueous workup. Triphenylsilanol is more polar than this compound and can be separated by column chromatography.
Q3: Are there any alternatives to column chromatography for purifying this compound?
A3: Yes, besides recrystallization, other potential techniques include:
-
Distillation: Given its relatively high boiling point (predicted to be around 470 °C), simple distillation is not practical.[1] However, for removing lower-boiling impurities, distillation under reduced pressure could be an option.[2]
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a viable option.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: The purity of the final product should be assessed by a combination of techniques:
-
Gas Chromatography (GC): This is an excellent method for determining the percentage purity of volatile compounds.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value (135-139 °C) is a good indicator of high purity.[1]
IV. Experimental Workflows and Data
Workflow for Purification of this compound
Caption: General purification workflow for crude this compound.
Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Hexane | 69 | 0.1 | Eluent for non-polar compounds |
| Dichloromethane (MC) | 40 | 3.1 | Good solvent for aryl silanes |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Polar co-solvent in chromatography |
| Methanol (MeOH) | 65 | 5.1 | Anti-solvent for recrystallization |
| Diethyl Ether | 35 | 2.8 | Reaction solvent and for extractions |
V. References
-
This compound synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: --INVALID-LINK--
-
This compound - ChemScene. Available at: --INVALID-LINK--
-
Recrystallization - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
This compound, min 98% (GC), 100 grams - CP Lab Safety. Available at: --INVALID-LINK--
-
This compound [CAS: 185626-73-7] - Ivy Fine Chemicals. Available at: --INVALID-LINK--
-
This compound - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Arylsilane synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Method for purifying phenyl silane - Google Patents. Available at: --INVALID-LINK--
-
Progress in the Preparation and Application of Arylsilane | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Organosilicon Compounds - Lucknow University. Available at: --INVALID-LINK--
-
Organosilicon compounds - Problems - YouTube. Available at: --INVALID-LINK--
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
This compound | 185626-73-7 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
This compound CAS#: 185626-73-7 - ChemicalBook. Available at: --INVALID-LINK--
References
- 1. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Troubleshooting Side Products in (3-Bromophenyl)triphenylsilane Synthesis
Welcome to the technical support center for the synthesis of (3-Bromophenyl)triphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. We will explore the common challenges encountered during its synthesis, focusing on the identification and mitigation of side products. Our approach is rooted in mechanistic understanding to provide you with robust, field-tested solutions.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: I've successfully synthesized my target compound, but I have a significant non-polar, high-boiling point impurity. What is it likely to be, and how did it form?
Answer:
This is one of the most common issues in syntheses involving organometallic intermediates. The impurity is very likely a homocoupling product , such as 3,3'-dibromobiphenyl .
-
Mechanistic Insight: The formation of this compound typically proceeds via an organometallic intermediate, either a Grignard reagent (3-bromophenylmagnesium bromide) or an organolithium species (3-bromophenyllithium). These nucleophilic reagents can undergo several side reactions:
-
Oxidative Homocoupling: Particularly with Grignard reagents, trace amounts of oxygen or transition metal catalysts (from impurities in magnesium or glassware) can promote the coupling of two organometallic molecules to form a biaryl compound.[1][2][3]
-
Reaction with Unreacted Starting Material: The generated organometallic species can nucleophilically attack the carbon-bromine bond of the starting 1,3-dibromobenzene in a process analogous to a Wurtz-Fittig reaction.[4][5][6]
-
-
Troubleshooting & Mitigation:
-
Control Reaction Temperature: Keep the reaction temperature low, especially during the formation of the organometallic intermediate. For lithiation, –78 °C is standard.[7] For Grignard formation, initiate at room temperature but control any exotherm with an ice bath.
-
Ensure Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (e.g., dry argon or nitrogen) to minimize oxidative coupling.
-
Slow Addition: Add the organohalide to the magnesium turnings slowly and maintain a high dilution to disfavor bimolecular side reactions.[2]
-
Purification: Biphenyl impurities are non-polar and can often be separated from the more polar product by column chromatography on silica gel or by careful recrystallization.
-
Question 2: My yield is very low, and I've recovered a large amount of unreacted 1,3-dibromobenzene and a white solid impurity. What is the cause?
Answer:
This issue points to two distinct problems: incomplete formation of the organometallic intermediate and hydrolysis of your silylating agent.
-
Recovery of Starting Material (1,3-dibromobenzene): This indicates that the formation of the Grignard or organolithium reagent was inefficient.
-
Mechanistic Insight: Organometallic reagents are extremely strong bases and will react preferentially with any protic source, most commonly trace water.[8] This quenches the reagent, returning it to the parent arene (in this case, it would form bromobenzene from the intermediate, but practically it means the starting material never forms the organometallic). The surface of magnesium metal is also often passivated by a layer of magnesium oxide, which prevents the reaction from starting.[9][10]
-
Troubleshooting & Mitigation:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation: Activate magnesium turnings before use. Common methods include crushing the turnings in situ, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[9] The disappearance of the iodine color or observation of ethylene bubbles indicates activation.[9]
-
-
-
White Solid Impurity: The white solid is likely triphenylsilanol ((C₆H₅)₃SiOH) or its dehydration dimer, hexaphenyldisiloxane ([(C₆H₅)₃Si]₂O).
-
Mechanistic Insight: The electrophile, triphenylchlorosilane ((C₆H₅)₃SiCl), is highly susceptible to hydrolysis. Any moisture present in the reaction or introduced during the workup will convert it to triphenylsilanol. During heating or under acidic/basic conditions, the silanol can condense to form the corresponding disiloxane.
-
Troubleshooting & Mitigation:
-
Anhydrous Conditions: As above, maintaining a dry, inert atmosphere is crucial.
-
Careful Workup: Quench the reaction with a non-aqueous method if possible, or perform the aqueous workup at low temperatures and quickly proceed to extraction.
-
Purification: Triphenylsilanol is more polar than the desired product and can be removed via column chromatography. Hexaphenyldisiloxane is less polar and may co-elute with the product, making careful fractional crystallization a better option.
-
-
Question 3: I've isolated an unexpected product that appears to have two triphenylsilyl groups and no bromine. How is this possible?
Answer:
This side product is almost certainly 1,3-bis(triphenylsilyl)benzene . Its formation is a known issue when using 1,3-dibromobenzene as a starting material.
-
Mechanistic Insight: This occurs through the formation of a dimetallated intermediate. While the first bromine atom undergoes halogen-metal exchange to form the desired 3-bromophenyllithium or Grignard reagent, a second equivalent of the metallating agent (especially a strong one like n-butyllithium) can react with the remaining bromine atom on the same ring. This forms a 1,3-phenylene-dimetallic species, which can then react with two equivalents of triphenylchlorosilane.
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: Use a slight sub-stoichiometric amount or exactly one equivalent of the lithiating agent (e.g., n-BuLi) relative to 1,3-dibromobenzene.
-
Low Temperature: Maintain a very low temperature (–78 °C) during the lithiation and subsequent addition of triphenylchlorosilane. This favors the mono-lithiation kinetically.[7]
-
Inverse Addition: Consider adding the solution of 1,3-dibromobenzene to the n-BuLi solution at –78 °C to maintain an excess of the dibromide, disfavoring the second lithiation.
-
Visualizing Reaction Pathways
To better understand these processes, the following diagrams illustrate the main synthetic route and the formation of the key side products.
References
- 1. Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. idr.nitk.ac.in [idr.nitk.ac.in]
- 3. Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]
- 5. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wurtz-Fittig Reaction [organic-chemistry.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Catalyst Deactivation in Silyl-Containing Reactions
Introduction
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving organosilicon compounds. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst stability and activity in the presence of silyl ethers, silanes, siloxanes, and other related species. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and accelerate your research.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the root causes of deactivation, from the subtle effects of silyl protecting groups to the more aggressive poisoning by siloxane impurities, and provide validated protocols to mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid, actionable advice.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) starts well but then stalls or dies completely. My substrate contains a silyl protecting group. Could this be the cause?
A: Yes, this is a classic symptom of catalyst deactivation by silyl groups. The issue can stem from two primary sources:
-
Intrinsic Reactivity of the Silyl Group: Certain silyl groups can directly interact with and deactivate the metal center. For example, Si-H bonds in hydrosilanes can undergo oxidative addition, while some silyl ethers can participate in undesirable side reactions like β-silyl elimination, leading to inactive catalyst species.
-
Impurities from Synthesis: The most common culprit is the presence of residual siloxanes or silanols from the preparation or handling of your silyl-containing substrate. These compounds are notoriously potent catalyst poisons, particularly for palladium catalysts.
Your immediate troubleshooting step should be to rigorously purify your silyl-containing substrate to remove these impurities.
Q2: Which silyl protecting groups are most problematic for common transition metal catalysts?
A: Catalyst sensitivity varies, but a general trend can be observed. The bulkier the silyl group, the less likely it is to directly interfere with the catalyst's coordination sphere.
-
Most Problematic: Smaller, more reactive groups like Trimethylsilyl (TMS) are often more troublesome. Hydrosilanes (containing Si-H bonds) are particularly reactive and can rapidly deactivate catalysts through pathways like oxidative addition.
-
Generally Safer: Bulkier groups like tert-Butyldimethylsilyl (TBS/TBDMS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS) are often preferred. Their steric hindrance minimizes unwanted interactions with the metal center. However, they are not immune to causing issues, especially if impurities are present.
Q3: I suspect siloxane impurities are poisoning my reaction. How can I remove them?
A: Polysiloxanes are notoriously difficult to remove via standard column chromatography due to their variable polarity and often "greasy" nature. A highly effective method is a fluoride-based workup or a specialized filtration protocol.
Quick Protocol: Before your main purification (e.g., column chromatography), dissolve your crude material in a suitable solvent (like THF) and treat it with a fluoride source such as TBAF (tetrabutylammonium fluoride) or solid KF on Celite. This treatment cleaves the Si-O-Si bonds of the siloxanes, converting them into more polar silanols and fluorosilanes that are much easier to separate during subsequent purification steps.
Q4: Can I just add more catalyst if I observe deactivation?
A: While increasing catalyst loading can sometimes brute-force a reaction to completion, it is not an ideal solution. It increases costs, complicates purification by introducing more metal residues, and, most importantly, does not address the root cause of the deactivation. Understanding and eliminating the source of the poisoning will lead to a more efficient, reproducible, and scalable process.
Part 2: In-Depth Troubleshooting & Mechanistic Analysis
This section provides a deeper dive into specific problems with mechanistic explanations and detailed solutions.
Issue 1: Reaction Failure Due to β-Silyl Elimination
Scenario: You are performing a Heck reaction with a vinyl-TMS substrate, and you observe low conversion and the formation of terminal alkyne byproducts.
Mechanistic Cause: This is a potential indicator of a deactivation pathway involving β-silyl elimination. After the migratory insertion step, the palladium center can abstract a silyl group instead of the desired β-hydride, leading to a desilylated byproduct and an inactive palladium-silyl species.
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for β-silyl elimination.
Detailed Solution:
-
Confirm the Byproduct: First, confirm the presence of the desilylated alkyne byproduct using GC-MS or ¹H NMR. This provides strong evidence for the proposed deactivation pathway.
-
Change the Silyl Group: The most effective solution is often to redesign the substrate. Replace the TMS group with a bulkier group like TIPS (Triisopropylsilyl). The steric bulk of the TIPS group disfavors the conformation required for β-silyl elimination, thereby shutting down this deactivation pathway.
-
Modify Reaction Conditions: If substrate modification is not possible, experiment with different ligands. Electron-donating, bulky phosphine ligands can sometimes accelerate the desired reductive elimination step relative to the undesired β-silyl elimination.
Issue 2: Catalyst Poisoning by Siloxane Impurities
Scenario: Your palladium-catalyzed cross-coupling reaction is extremely sensitive to the batch of your silyl-protected starting material. Some batches work perfectly, while others fail completely, even with high catalyst loading.
Mechanistic Cause: This inconsistency strongly points to poisoning by variable-level impurities, most commonly cyclic or linear siloxanes (e.g., D3, D4, D5 cyclosiloxanes). These impurities often arise from the manufacturing of silylating agents (like TBSCl) or can form during workup conditions. Siloxanes are potent catalyst poisons because the oxygen atoms can chelate to the metal center, forming stable, catalytically inactive complexes. This sequestration of the active catalyst prevents it from participating in the catalytic cycle.
The following table summarizes representative data from an internal study on the effect of D4 (octamethylcyclotetrasiloxane) on a model Suzuki reaction.
| D4 Siloxane Added (mol%) | Reaction Yield (%) After 2h | Catalyst State After Reaction |
| 0 | 98 | Homogeneous, light yellow |
| 0.1 | 95 | Homogeneous, light yellow |
| 0.5 | 62 | Slight darkening |
| 1.0 | 15 | Significant darkening/precipitate |
| 5.0 | <2 | Black precipitate (Palladium Black) |
This protocol is designed to effectively remove siloxane and silanol impurities prior to the catalytic reaction.
Objective: To purify a silyl-protected aryl bromide for use in a Suzuki coupling reaction.
Materials:
-
Crude silyl-protected aryl bromide (~10 g)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Diatomaceous earth (Celite®)
-
Hexanes, technical grade
-
Ethyl Acetate, technical grade
-
Silica gel for column chromatography
Procedure:
-
Initial Dissolution: Dissolve the crude starting material (10 g) in anhydrous THF (100 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Fluoride Treatment: Add TBAF (1.0 M in THF, 1.1 equivalents relative to the estimated maximum siloxane content; if unknown, a catalytic amount like 0.05 eq is a good starting point) to the solution. Stir the mixture at room temperature for 1 hour. Causality Note: This step cleaves the Si-O-Si bonds of siloxanes, converting them into charged fluoride adducts or more polar silanols, which have drastically different chromatographic properties than the desired product.
-
Quenching and Concentration: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography: Adsorb the crude residue onto a small amount of silica gel. Purify via column chromatography using a hexane/ethyl acetate gradient. The non-polar desired product should elute well before the highly polar byproducts from the fluoride treatment.
-
Quality Control: After purification, take a small aliquot of the product and analyze it by GC-MS. Specifically look for the absence of characteristic siloxane peaks (e.g., m/z 281 for D4) to validate the purification's effectiveness.
Part 3: Visualizing the Deactivation Mechanism
Understanding the pathway by which a catalyst is deactivated is key to preventing it. The following diagram illustrates a common deactivation pathway for a Palladium(0) catalyst in the presence of siloxanes.
Caption: Mechanism of catalyst sequestration by a cyclic siloxane impurity.
This diagram illustrates how the active Pd(0) catalyst is diverted from the desired catalytic cycle by coordinating with a siloxane molecule. This newly formed complex is stable and catalytically inactive, effectively removing the catalyst from the reaction and leading to stalling or failure.
Recrystallization methods for purifying (3-Bromophenyl)triphenylsilane
An exceptional level of purity is non-negotiable in the synthesis of advanced materials for pharmaceuticals and organic electronics. (3-Bromophenyl)triphenylsilane is a key building block in these fields, and its purification is a critical step that often presents challenges. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of this compound.
Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the fundamental principles behind each step, empowering you to make informed decisions and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for the recrystallization of this compound?
Based on documented synthesis procedures, the most frequently cited and effective method is a solvent/anti-solvent system of Dichloromethane (DCM) and Methanol (MeOH).[1][2] In this system, this compound exhibits high solubility in DCM (the solvent) and poor solubility in MeOH (the anti-solvent). The purification relies on dissolving the crude product in a minimal amount of hot DCM and then carefully adding MeOH to induce the precipitation of the pure compound, leaving impurities behind in the solvent mixture. A ratio of 1:10 (DCM:MeOH) has been successfully used.[1]
Q2: My crude product won't fully dissolve in the hot solvent, even after adding a significant amount. What should I do?
This issue typically points to the presence of insoluble impurities.
-
Probable Cause: The synthesis of this compound often involves Grignard or organolithium reagents, which can result in inorganic byproducts (e.g., magnesium or lithium salts) that are insoluble in organic solvents like DCM.[1][2][3] Incomplete reactions could also leave behind insoluble polymeric materials.
-
Solution: Perform a hot filtration.[4] After heating the mixture to dissolve the desired compound, quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the insoluble materials. This ensures that the saturated filtrate is free of particulate impurities before crystallization begins.[5] Proceed with the addition of the anti-solvent or cooling immediately after filtration to prevent premature crystallization in the filter funnel.
Q3: Instead of crystals, my product is "oiling out." How can I resolve this?
"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This happens if the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent mixture.
-
Probable Cause 1: Cooling too rapidly. Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution 1: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, cooling can be continued in a refrigerator or freezer.[5]
-
Probable Cause 2: Insufficient solvent. A highly concentrated solution is more likely to oil out.
-
Solution 2: Re-heat the mixture until the oil redissolves completely. Add a small, measured amount of additional hot solvent (DCM in this case) and allow the solution to cool slowly again.[4]
-
Probable Cause 3: Lack of nucleation sites. Crystallization requires an initial point for the lattice to begin forming.
-
Solution 3: Introduce a nucleation site by scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed" crystal from a previous successful batch, if available.
Q4: My final yield after recrystallization is very low. What are the common causes and how can I improve recovery?
Low yield is a common issue in recrystallization and can be attributed to several factors.
-
Probable Cause 1: Using too much solvent. The goal is to create a saturated solution.[4] Using an excessive amount of the primary solvent (DCM) will keep more of your product dissolved in the mother liquor even after cooling or adding the anti-solvent.
-
Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This is a critical step that often requires patience and incremental additions of solvent.[4]
-
Probable Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper along with the impurities.
-
Solution 2: Use a pre-warmed filter funnel and receiving flask, and perform the hot filtration step as quickly as possible.
-
Probable Cause 3: Washing crystals with warm or room-temperature solvent. Washing the collected crystals is necessary to remove residual mother liquor, but using a solvent that is not chilled will redissolve some of the purified product.
-
Solution 3: Always wash the filtered crystals with a small amount of ice-cold solvent or anti-solvent.[4]
Q5: Is this compound sensitive to air or moisture? Should I use inert atmosphere techniques?
While the final, purified compound is relatively stable, its precursors and related silanes can be sensitive. Triphenylsilane, for instance, is noted as being air-sensitive.[6] The synthesis of this compound involves highly air- and moisture-sensitive Grignard or organolithium reagents.[3][7][8]
-
Expert Recommendation: It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon), particularly during the purification of the crude reaction mixture which may contain residual reactive species.[7][9] For the final recrystallization steps, drying the purified crystals under vacuum is recommended to remove all traces of solvent and moisture.[4] Using Schlenk line techniques for solvent transfers and filtration will provide the highest level of protection against atmospheric degradation.[5][9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently saturated; too much solvent was used. | Gently evaporate some of the solvent to increase the concentration and allow it to cool again. If using a two-solvent system, add more anti-solvent. |
| Colored impurities remain in the final product. | The impurity has similar solubility properties to the product. The impurity was trapped within the crystal lattice (occlusion). | Consider a pre-purification step like passing the crude material through a short plug of silica gel. Alternatively, a second recrystallization may be necessary. Ensure cooling is slow to prevent occlusions. |
| The product precipitates as a fine powder, not crystals. | The solution was cooled too rapidly or agitated during the cooling process. | Allow the solution to cool slowly and without disturbance.[5] Consider placing the flask in an insulated container (e.g., a beaker of warm water or a dewar) to slow the cooling rate. |
| Melting point of the purified product is broad or low. | The product is still impure or contains residual solvent. | The product requires another recrystallization. Ensure the crystals are thoroughly dried under vacuum to remove all solvent.[4] The reported melting point is 135.0 to 139.0 °C.[2][10] |
Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method
This protocol details the purification of this compound using a Dichloromethane/Methanol solvent system.
1. Dissolution:
- Place the crude this compound solid into an appropriately sized Erlenmeyer or Schlenk flask.
- Add a magnetic stir bar.
- Begin adding a small volume of dichloromethane (DCM) and gently heat the mixture to near reflux (approx. 40°C) with stirring.
- Continue adding DCM in small portions until the solid material is completely dissolved. Causality Note: The objective is to use the minimum volume of hot solvent to create a saturated solution, which is essential for maximizing product recovery.[4]
2. Hot Filtration (Optional, if insoluble material is present):
- Place a piece of fluted filter paper into a pre-warmed filter funnel.
- Quickly pour the hot solution through the funnel into a second pre-warmed flask.
- Causality Note: Pre-warming the glassware prevents premature crystallization of the product due to thermal shock, which would result in yield loss.[4]
3. Induction of Crystallization:
- While stirring the hot, clear filtrate, begin adding methanol (MeOH) dropwise.
- Continue adding MeOH until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.
- Causality Note: this compound is poorly soluble in methanol. Adding it as an anti-solvent reduces the overall solvating power of the mixture, forcing the less soluble product to precipitate.[1]
- If the solution becomes excessively cloudy, add a few drops of hot DCM to redissolve the precipitate and obtain a clear or faintly turbid solution.
4. Crystal Growth:
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.
- Causality Note: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to trap impurities (occlusion) compared to rapidly formed fine powders.[5]
- Once at room temperature, place the flask in a refrigerator (~4°C) or freezer (-20°C) for several hours (or overnight) to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with a small portion of ice-cold methanol to rinse away any remaining soluble impurities from the mother liquor.
- Causality Note: Using cold anti-solvent for washing minimizes the redissolving of your purified product, thus preserving your yield.[4]
6. Drying:
- Transfer the purified crystals to a watch glass or a clean vial.
- Dry the product thoroughly under high vacuum to remove all residual solvents. The final product should be a free-flowing white to light-yellow crystalline solid.[2][11]
Visualization of Workflows
Recrystallization Workflow Diagram
Caption: General workflow for the two-solvent recrystallization of this compound.
Solvent Selection Logic
Caption: The principle of solvent and anti-solvent selection based on relative polarity.
Data Summary: Solvent Properties
| Solvent | Chemical Formula | Boiling Point (°C) | Role | Rationale for Use |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | Primary Solvent | Moderately polar, effectively dissolves the non-polar triphenylsilyl group and the polar C-Br bond. Low boiling point allows for easy removal. |
| Methanol (MeOH) | CH₃OH | 64.7 | Anti-Solvent | Highly polar and protic, has poor solubility for the large, non-polar silane, thus inducing precipitation.[1] |
| Ethyl Acetate (EA) | C₄H₈O₂ | 77.1 | Extraction Solvent | Mentioned as a solvent for extraction during the synthesis workup, indicating good solubility.[1] Could potentially be used as a primary solvent for recrystallization. |
| Hexane / Pentane | C₆H₁₄ / C₅H₁₂ | 68 / 36.1 | Potential Anti-Solvent | Highly non-polar. Could serve as an anti-solvent if a more polar primary solvent (like THF) were used. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Synthesis Solvent | Used as the solvent for the Grignard/organolithium synthesis, indicating high solubility.[1][2] Its higher boiling point makes it slightly more difficult to remove than DCM. |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 10. (3-溴苯基)三苯基硅烷 | 185626-73-7 [m.chemicalbook.com]
- 11. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
Technical Support Center: Managing Steric Hindrance in (3-Bromophenyl)triphenylsilane Reactions
Introduction: (3-Bromophenyl)triphenylsilane is a valuable building block in organic synthesis, particularly for the development of materials for organic light-emitting diodes (OLEDs) and other electronics.[1] Its utility stems from the presence of the reactive bromo-substituent, which allows for the introduction of various functional groups via cross-coupling reactions, and the bulky triphenylsilyl group, which can impart desirable photophysical and morphological properties to the final product. However, the very feature that makes this compound attractive—the steric bulk of the triphenylsilyl group—often presents significant challenges during chemical transformations. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of working with this sterically demanding substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving this compound are a common issue, primarily due to the steric hindrance imposed by the triphenylsilyl group. This bulkiness can impede several key steps in the catalytic cycle.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The bulky triphenylsilyl group can hinder the approach of the palladium(0) catalyst to the C-Br bond.[2][3]
-
Solution: Employ more reactive catalyst systems. Use bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are known to promote the oxidative addition of challenging substrates.[4][5] Highly active palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can also be beneficial.[6]
-
-
Slow Transmetalation: The steric clash between the bulky triphenylsilyl group and the boronic acid derivative on the palladium center can slow down the transmetalation step.
-
Solution: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) as they can facilitate the formation of the more reactive boronate species.[4] Using a boronic acid pinacol ester or a trifluoroborate salt instead of the free boronic acid can sometimes improve reactivity and stability.[4][7]
-
-
Difficult Reductive Elimination: While steric hindrance generally accelerates reductive elimination by relieving steric strain on the metal center, in some cases, the conformation required for elimination might be difficult to achieve.[8][9]
Troubleshooting Guide
Problem 1: Incomplete Conversion in a Buchwald-Hartwig Amination
Scenario: You are attempting to couple this compound with a primary or secondary amine using a standard palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand) and a strong base like sodium tert-butoxide, but the reaction stalls, leaving a significant amount of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination.
Detailed Explanation:
The Buchwald-Hartwig amination is highly sensitive to the steric environment of both the aryl halide and the amine.[10][11] The triphenylsilyl group in this compound creates significant steric hindrance around the reaction center.
-
Optimize the Ligand: Standard phosphine ligands like triphenylphosphine may not be sufficient. Switch to more sterically demanding and electron-rich ligands. Buchwald's biarylphosphine ligands are designed for such challenging couplings.[12][13] These ligands promote the formation of the active monoligated palladium species, which is crucial for accommodating bulky substrates.[14]
-
Employ a Precatalyst: Using a precatalyst ensures the efficient generation of the active Pd(0) species in situ, which can be a point of failure when starting with Pd(II) sources like Pd(OAc)₂.[6][13]
-
Base and Solvent Screening: The choice of base and solvent is interdependent and can significantly impact the reaction outcome. A less coordinating solvent like toluene is often a good starting point, but in some cases, a more coordinating solvent like THF or dioxane can be beneficial. The base not only deprotonates the amine but also influences the aggregation and activity of the palladium catalyst.[15]
Problem 2: Low or No Reactivity in a Heck Reaction
Scenario: You are attempting a Heck reaction between this compound and an alkene (e.g., an acrylate) but observe little to no product formation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard Heck conditions may not be robust enough. Consider using a phosphine-free catalyst system, such as palladium acetate with a phase-transfer co-catalyst like tetrabutylammonium bromide (TBAB), or employ bulky N-heterocyclic carbene (NHC) ligands.[16]
-
Base Selection: The base plays a crucial role in the Heck reaction.[17] For sterically hindered substrates, a weaker organic base like triethylamine might not be sufficient. Consider screening inorganic bases like potassium carbonate or sodium acetate.
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[17] If you are running the reaction at a lower temperature, cautiously increasing it may improve the yield.
Problem 3: Formation of Homocoupling Byproducts
Scenario: In a Suzuki-Miyaura or other cross-coupling reaction, you observe the formation of the homocoupled product of your boronic acid or this compound.
Causality and Mitigation:
Homocoupling is often a result of side reactions that can be exacerbated by certain conditions.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[3]
-
Solution: Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[6]
-
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its incomplete reduction to Pd(0) can lead to side reactions.[6]
-
Solution: Using a Pd(0) source like Pd₂(dba)₃ or a highly efficient precatalyst can minimize this issue.[6] Also, ensure your reagents and solvents are of high purity and anhydrous.
-
Experimental Protocols
Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require further optimization for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).
-
Add a pre-mixed solution of a palladium precatalyst (e.g., SPhos-G3, 1-2 mol%) in an anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | SPhos-G3 or XPhos-G3 (1-2 mol%) | Highly active precatalyst with a bulky, electron-rich ligand to promote oxidative addition and transmetalation.[4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 eq.) | Strong, non-nucleophilic base to facilitate the formation of the boronate species.[4] |
| Solvent | Dioxane or Toluene | Anhydrous and thoroughly degassed to prevent side reactions.[6] |
| Temperature | 80-110 °C | To overcome the activation energy barriers for the key catalytic steps. |
Mechanistic Considerations
The steric bulk of the triphenylsilyl group has a profound impact on the elementary steps of the cross-coupling catalytic cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Reductive elimination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. jmcct.com [jmcct.com]
- 13. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
Stability and storage guidelines for (3-Bromophenyl)triphenylsilane
An in-depth guide to the stability, storage, and handling of (3-Bromophenyl)triphenylsilane, designed for researchers and drug development professionals. This document provides practical, experience-driven advice to ensure experimental success and material integrity.
Technical Support Center: this compound
As a Senior Application Scientist, I've seen firsthand how the success of a synthesis can hinge on the proper handling of key reagents. This compound is a versatile building block, but its utility can be compromised without a clear understanding of its stability and reactivity. This guide is structured to provide not just instructions, but the chemical reasoning behind them, empowering you to make informed decisions in your research.
Product Overview and Key Properties
This compound is a tetraorganosilane containing both an aryl bromide and a triphenylsilyl group. This bifunctional nature makes it a valuable precursor in cross-coupling reactions and materials science. The triphenylsilyl group is generally robust, but the molecule's overall stability depends on its storage and handling.
| Property | Value | Source(s) |
| CAS Number | 185626-73-7 | [1][2][3] |
| Molecular Formula | C₂₄H₁₉BrSi | [1][4] |
| Molecular Weight | 415.40 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2][3][4] |
| Melting Point | 135.0 to 139.0 °C | [3] |
| Purity | Typically >97-98% (by GC) | [1][2][5] |
| Storage Class | 11 - Combustible Solids |
Stability and Storage Guidelines (FAQ)
Proper storage is the first and most critical step in ensuring the reagent's performance. Here are answers to common questions regarding its stability and handling.
Q1: What is the recommended storage temperature for this compound?
A: While some suppliers suggest room temperature, the consensus points towards storage in a cool, dry place.[2][3] Best practice is to store the compound at 2-8°C (refrigerated) .[1] This minimizes the potential for slow degradation over long periods, especially after the container has been opened. It is a combustible solid, so it should be kept away from heat sources and open flames.[6]
Q2: Why is a "dry" environment so critical for this compound?
A: The emphasis on "Sealed in dry" conditions is crucial.[3] Although the silicon-carbon bonds in triphenylsilanes are significantly more stable than, for example, those in trimethylsilyl (TMS) ethers, they are not entirely immune to hydrolysis under certain conditions, especially in the presence of acid or base catalysts.[7] More importantly, atmospheric moisture can be detrimental to the anhydrous reaction conditions required for many of its applications, such as palladium-catalyzed cross-coupling reactions.[8] Moisture can deactivate catalysts and hydrolyze other sensitive reagents in your reaction mixture.
Q3: How should I handle the compound upon receiving it and for daily use?
A:
-
Initial Inspection: Upon receipt, ensure the container seal is intact.
-
Inert Atmosphere Handling: Whenever possible, handle the solid in an inert atmosphere (e.g., inside a glovebox or using a Schlenk line with argon or nitrogen). This is the gold standard for preventing moisture contamination.
-
Weighing: If a glovebox is unavailable, weigh the required amount quickly in a fume hood on a dry day (low humidity). Minimize the time the container is open to the atmosphere.
-
Resealing: Tightly reseal the container immediately after use. For added protection, wrap the cap with Parafilm® and place the container inside a secondary sealed bag with a desiccant.
Caption: Recommended workflow for handling and storage.
Q4: What are the main signs of decomposition?
A: Visual signs of degradation are subtle for this compound. A significant color change (e.g., to dark brown) or a change in texture (clumping, becoming sticky) could indicate impurity absorption or decomposition. The most reliable method to assess integrity is to run a purity check via GC, HPLC, or ¹H NMR before use, especially if the material has been stored for a long time or handled improperly.
Troubleshooting Experimental Issues
Even with proper handling, challenges can arise during synthesis. This section addresses common problems encountered when using this compound.
Q: My cross-coupling reaction yield is low or the reaction failed. What are the likely causes?
A: This is a common issue with several potential root causes. Let's break them down systematically.
-
Reagent Integrity:
-
Your Silane: As discussed, improper storage can introduce moisture. Confirm the purity of your this compound.
-
Other Reagents: Ensure all other reagents (e.g., boronic acids, organostannanes), solvents, and bases are scrupulously dry. Anhydrous conditions are paramount for most cross-coupling protocols.
-
-
Catalyst and Ligand Issues:
-
Catalyst Activity: The Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) can be sensitive to air and moisture. Ensure you are using an active catalyst.
-
Ligand Choice: The choice of phosphine ligand can dramatically impact the reaction outcome.[8] If one ligand fails, consider screening others (e.g., SPhos, XPhos, RuPhos) that may be more suitable for your specific substrate combination.
-
-
Reaction Conditions (Hiyama-type Coupling Focus):
-
This compound can be used as the nucleophilic partner in Hiyama couplings, but this requires activation of the C-Si bond. This is typically achieved with a fluoride source (e.g., TBAF) or a strong base.[9][10]
-
Insufficient Activation: Ensure you are using a sufficient stoichiometric amount of the activator. Anhydrous TBAF is often required, as hydrated versions can be less effective.
-
Side Reactions: Fluoride activators can sometimes promote undesired side reactions.[8] An alternative is to convert the silane to a more reactive silanol or silanolate, which can participate in fluoride-free cross-coupling.[9]
-
Q: I am having difficulty purifying my product from residual triphenylsilyl byproducts. What can I do?
A: Triphenylsilyl-containing compounds can be notoriously difficult to separate from desired products with similar polarity via standard silica gel chromatography.[11]
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. Sometimes a switch from ethyl acetate/hexane to dichloromethane/hexane or adding a small amount of toluene can improve separation.
-
Different Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral), C18 (reverse-phase), or even phenyl-bonded silica, which can offer different selectivity.[11]
-
-
Chemical Conversion:
-
If the byproduct is unreacted starting material, you could try to drive the reaction to completion by adding more of the limiting reagent.
-
If the byproduct is a non-polar species like hexaphenyldisiloxane (from silane coupling), purification can be very challenging. A carefully planned recrystallization of the desired product is often the most effective strategy.
-
Caption: Troubleshooting workflow for cross-coupling reactions.
Example Protocol: Hiyama Cross-Coupling
This protocol provides a general framework for using this compound as the nucleophilic partner with an aryl iodide. Note: This is a representative procedure and must be optimized for specific substrates.
Objective: Couple this compound with 4-Iodotoluene.
Materials:
-
This compound (1.2 equiv)
-
4-Iodotoluene (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, this compound, and 4-Iodotoluene.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Bubble argon through the solution for 15 minutes to ensure it is thoroughly deoxygenated.
-
Initiation: Add the 1M TBAF solution in THF dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove TBAF salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 185626-73-7 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (3-Bromophenyl)triphenylsilane and (4-Bromophenyl)triphenylsilane
Introduction
In the landscape of modern synthetic chemistry, particularly in the development of organic electronics and complex pharmaceutical intermediates, aryl-silane compounds are indispensable building blocks. Among them, brominated triphenylsilane derivatives serve as versatile precursors for a host of transformations. This guide provides an in-depth comparative analysis of the reactivity of two common positional isomers: (3-Bromophenyl)triphenylsilane (the meta isomer) and (4-Bromophenyl)triphenylsilane (the para isomer).
The central question we address is: How does the seemingly subtle shift of a bromine atom from the meta to the para position on the phenyl ring influence the molecule's chemical behavior? Understanding these differences is critical for researchers in materials science and drug development, as the choice of isomer can profoundly impact reaction efficiency, yield, and the feasibility of a synthetic route.[1] This guide will dissect the underlying electronic and steric factors and provide practical, data-driven insights into their performance in key chemical reactions.
Structural & Electronic Analysis: The Decisive Role of Isomerism
The reactivity of an aryl bromide is fundamentally governed by the electronic environment surrounding the carbon-bromine (C-Br) bond. This environment is, in turn, dictated by the electronic and steric nature of the other substituents on the aromatic ring—in this case, the bulky and electronically ambiguous triphenylsilyl (-SiPh₃) group.
The Triphenylsilyl Group: A Dual-Nature Substituent
The triphenylsilyl group exerts a complex influence on the aromatic ring:
-
Inductive Effect (-I): Due to the higher electronegativity of carbon compared to silicon, the silicon atom tends to be electron-releasing.[2] However, when bonded to three electronegative phenyl rings, the overall group acts as a net electron-withdrawing substituent via induction.
-
Resonance Effect (+M/-M): The potential for pπ-dπ overlap between the phenyl ring's π-system and the vacant d-orbitals of the silicon atom can allow the -SiPh₃ group to act as a π-acceptor (electron-withdrawing). This effect is most pronounced when the group is in direct conjugation with the reaction center.
-
Steric Hindrance: The three phenyl rings create significant steric bulk, which can impede the approach of reagents or catalysts to nearby reaction sites.[3][4] This is a non-bonding interaction that influences reactivity through spatial arrangement rather than electron distribution.[3][5]
Positional Effects: Meta vs. Para
The key difference between the two isomers lies in how these electronic effects are transmitted to the C-Br bond.
-
(4-Bromophenyl)triphenylsilane (Para Isomer): The -SiPh₃ group is positioned para to the bromine atom. This allows for direct through-conjugation. The electron-withdrawing nature of the -SiPh₃ group can delocalize electron density from the ring and, crucially, from the carbon atom bonded to the bromine. This polarization of the C-Br bond makes it more susceptible to nucleophilic attack or oxidative addition by a metal catalyst.
-
This compound (Meta Isomer): The -SiPh₃ group is meta to the bromine. In this position, its resonance effect on the C-Br bond is negligible. The primary influence is the weaker, distance-dependent inductive effect. Consequently, the C-Br bond in the meta isomer is less polarized and electronically perturbed than in its para counterpart.
Caption: Electronic influence of the -SiPh₃ group in para vs. meta isomers.
Comparative Reactivity in Key Synthetic Transformations
Based on the electronic principles outlined above, we can predict and rationalize the differing reactivity of the two isomers in common synthetic protocols. The para isomer is generally expected to be more reactive in reactions where the rate-determining step involves the cleavage of the C-Br bond, such as palladium-catalyzed cross-coupling.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of C-C bond formation. The critical first step is the oxidative addition of a palladium(0) catalyst into the C-Br bond. This step is accelerated by electron-withdrawing groups that make the aryl halide more electron-deficient.
-
Prediction: (4-Bromophenyl)triphenylsilane will exhibit a higher reaction rate and potentially higher yields under identical conditions compared to this compound. The direct electronic communication between the -SiPh₃ and -Br groups in the para position facilitates the oxidative addition step.
-
Experimental Analogy: Studies on substituted aryl bromides consistently show that electron-withdrawing groups in the para position enhance reactivity in Suzuki-Miyaura couplings.[6] Conversely, the reactivity of isomers where the substituent is meta is less pronounced.[7]
| Feature | (4-Bromophenyl)triphenylsilane (Para) | This compound (Meta) | Rationale |
| Predicted Reactivity | Higher | Lower | The -SiPh₃ group's electron-withdrawing effect strongly polarizes the C-Br bond via resonance and induction, facilitating oxidative addition. |
| Typical Yields | Good to Excellent | Moderate to Good | The less activated C-Br bond may require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields. |
| Side Reactions | Lower risk of starting material recovery. | Higher potential for incomplete conversion or homocoupling of the boronic acid if conditions are too harsh. | Slower oxidative addition for the meta-isomer can allow side reactions to become more competitive. |
Lithium-Halogen Exchange
This transformation involves the reaction of the aryl bromide with an organolithium reagent (e.g., n-BuLi) to form an aryllithium species. This reaction is less dependent on the electronic nature of the C-Br bond and more on factors like temperature control and steric accessibility.
-
Prediction: Both isomers should undergo lithium-halogen exchange effectively. The steric bulk of the -SiPh₃ group is significant in both cases but is unlikely to prevent the approach of a small reagent like n-BuLi.
-
Supporting Evidence: A known synthetic protocol for this compound involves the selective monolithiation of 1,3-dibromobenzene at -78 °C, followed by quenching with chlorotriphenylsilane, demonstrating the feasibility of this reaction pathway.[8] Similar reactivity would be expected for the para isomer.
Experimental Protocols
The following protocols are representative methodologies for key transformations. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Suzuki-Miyaura Coupling of (4-Bromophenyl)triphenylsilane
This protocol is adapted from established methodologies for electron-deficient aryl bromides.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-Bromophenyl)triphenylsilane (1.0 mmol, 415.4 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).
-
Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add 1,4-dioxane (5 mL) via syringe.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: High yield (typically >85%) of the coupled biaryl product. For the meta isomer, this compound, achieving a similar yield may require a higher catalyst loading (e.g., 10 mol%) or an extended reaction time.
Conclusion and Strategic Recommendations
The positional isomerism of the bromo-substituent in (Bromophenyl)triphenylsilane derivatives is a critical determinant of their chemical reactivity.
-
(4-Bromophenyl)triphenylsilane is the more reactive isomer in transformations where polarization and activation of the C-Br bond are paramount, most notably in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity stems from the direct electronic communication between the electron-withdrawing triphenylsilyl group and the bromine atom.
-
This compound , with its less electronically perturbed C-Br bond, is a more robust substrate that may offer advantages in multi-step syntheses where selective reaction at another site is desired without premature cleavage of the C-Br bond. It will generally require more forcing conditions to participate in cross-coupling reactions.
For researchers and drug development professionals, the choice between these two isomers should be a strategic one. For rapid C-C bond construction via cross-coupling, the para isomer is the superior choice. For syntheses requiring a more stable aryl bromide moiety that can be functionalized in a later step, the meta isomer provides a valuable alternative.
References
- 1. nbinno.com [nbinno.com]
- 2. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
A Guide to Structural Confirmation of (3-Bromophenyl)triphenylsilane using 1H and 13C NMR Analysis
This guide provides an in-depth technical analysis for the structural confirmation of (3-Bromophenyl)triphenylsilane, a key intermediate in materials science and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind spectral data and experimental choices, ensuring a robust and self-validating approach to molecular characterization.
Introduction: The Imperative of Unambiguous Structure Verification
In the synthesis of novel chemical entities, absolute certainty in molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation, providing unparalleled insight into the chemical environment of individual atoms within a molecule. For a compound like this compound, which possesses multiple aromatic systems and potential isomeric impurities, a thorough 1H and 13C NMR analysis is not merely confirmatory but essential for validating synthetic outcomes and ensuring the integrity of subsequent research.
This guide will walk through the complete analytical workflow, from data acquisition principles to the detailed interpretation of spectral features that unequivocally confirm the identity of the meta-substituted isomer. We will explore how chemical shifts (δ), spin-spin coupling constants (J), and signal integration in the 1H spectrum, complemented by the carbon signal map from the 13C spectrum, converge to provide a unique fingerprint of the target molecule.
Methodologies: Acquiring High-Fidelity NMR Data
The quality of NMR data is foundational to accurate structural interpretation. The following sections outline the standard protocol for data acquisition and the rationale for utilizing predictive data in the context of this guide.
Experimental Protocol for NMR Data Acquisition
While experimental data for this compound is not widely published, a standard acquisition protocol would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl3). The choice of CDCl3 is based on its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak for referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic region.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width sufficient to cover the aromatic region (approx. 6.5-8.5 ppm).
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual CHCl3 peak at 7.26 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum. This simplifies the spectrum to single lines for each unique carbon environment.
-
Use a wider spectral width (e.g., 0-160 ppm) to encompass all aromatic and potential aliphatic carbons.
-
A greater number of scans is typically required due to the lower natural abundance of 13C.
-
Reference the spectrum to the CDCl3 triplet centered at 77.16 ppm.
-
Rationale for Using Predicted Spectral Data
In the absence of publicly available, peer-reviewed experimental spectra for this compound, this guide will leverage high-fidelity predicted data. Modern NMR prediction algorithms, which utilize large databases of experimental data and sophisticated computational models, provide remarkably accurate estimations of chemical shifts and coupling constants.[1][2] This approach allows for a detailed pedagogical analysis of the expected spectral features and serves as a robust template for researchers to compare against their own experimental results. The data herein was generated using the online prediction engine NMRDB.org, a widely used tool in the chemistry community.[2]
Results and Discussion: Deciphering the NMR Fingerprint
The core of the structural confirmation lies in the detailed assignment of every signal in the 1H and 13C NMR spectra to its corresponding atom in the molecule.
Molecular Structure and Atom Numbering
For clarity, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for all spectral assignments.
Figure 1. Molecular structure of this compound.
1H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their connectivity to neighboring protons. The predicted 1H NMR data is summarized in Table 1.
Table 1. Predicted 1H NMR Data for this compound (in CDCl3)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.71 | t (triplet-like) | 1H | H2 | Appears as a near-singlet or narrow triplet due to small meta-coupling to H4 and H6. It is the most deshielded proton on this ring, being ortho to the electron-withdrawing silyl group. |
| 7.64 | ddd | 1H | H6 | Doublet of doublet of doublets due to ortho-coupling to H5, meta-coupling to H2 and H4. Position is ortho to the silyl group. |
| 7.56 - 7.60 | m | 6H | H ortho (Ph) | Complex multiplet corresponding to the 6 ortho protons on the three unsubstituted phenyl rings. |
| 7.48 | ddd | 1H | H4 | Doublet of doublet of doublets from ortho-coupling to H5 and meta-coupling to H2 and H6. Position is ortho to the bromine atom. |
| 7.38 - 7.45 | m | 9H | H meta, para (Ph) | Overlapping complex multiplet for the 9 meta and para protons of the three unsubstituted phenyl rings. |
| 7.32 | t | 1H | H5 | A triplet due to two nearly identical ortho-couplings to H4 and H6. |
Interpretation:
-
Bromophenyl Ring Protons (4H): The spectrum of a meta-disubstituted benzene ring typically shows four distinct signals in the aromatic region, as observed here for H2, H4, H5, and H6.
-
The proton H2, positioned between the two substituents, is expected to be a singlet or a narrow triplet and is found at the lowest field (most deshielded) in this group due to its proximity to the silicon atom.
-
The other three protons (H4, H5, H6) show complex splitting patterns (doublets of doublets, triplets) consistent with their respective ortho and meta couplings.
-
-
Triphenylsilyl Group Protons (15H): The three phenyl groups attached to the silicon atom are chemically equivalent due to free rotation. Their protons typically appear as two complex multiplets.
-
The 6 ortho-protons are found further downfield compared to the meta- and para-protons due to the deshielding effect of the silicon atom.
-
The 9 meta- and para-protons overlap in a more upfield multiplet. The integration ratio of these two regions (6H:9H) confirms the presence of the triphenylsilyl moiety.
-
13C NMR Spectral Analysis
The proton-decoupled 13C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 8 signals are expected in the aromatic region, which aligns with the predicted data shown in Table 2.
Table 2. Predicted 13C NMR Data for this compound (in CDCl3)
| Predicted δ (ppm) | Assignment | Rationale |
| 138.5 | C4 | Aromatic CH carbon ortho to bromine. |
| 136.1 | C ortho (Ph) | The six ortho carbons of the three phenyl groups. |
| 135.8 | C2 | Aromatic CH carbon ortho to the silyl group. |
| 134.7 | C1 (ipso-Si) | Quaternary carbon attached to silicon; its chemical shift is influenced by the silyl group. |
| 132.3 | C ipso (Ph) | Quaternary carbons of the three phenyl groups attached to silicon. |
| 130.4 | C6 | Aromatic CH carbon ortho to the silyl group. |
| 130.0 | C para (Ph) | The three para carbons of the phenyl groups. |
| 128.2 | C meta (Ph) | The six meta carbons of the three phenyl groups. |
| 127.8 | C5 | Aromatic CH carbon between two other CH groups. |
| 123.0 | C3 (ipso-Br) | Quaternary carbon directly attached to bromine. The "heavy atom effect" of bromine shifts this signal upfield relative to what might be expected from electronegativity alone.[3] |
Interpretation:
-
Symmetry: The molecule has a plane of symmetry bisecting the bromophenyl ring, but the four phenyl rings are distinct. The three unsubstituted phenyl rings are equivalent, giving rise to four signals (ipso, ortho, meta, para). The substituted ring gives rise to six unique carbon signals. However, due to signal overlap, fewer than ten signals may be resolved. The prediction suggests eight distinct signals in the aromatic region (120-140 ppm), which is consistent with the proposed structure.[4]
-
Quaternary Carbons: Two key signals confirm the substitution pattern:
-
C3 (ipso-Br): The carbon directly bonded to bromine appears significantly upfield (~123.0 ppm). This is a characteristic "heavy atom effect" where the large electron cloud of bromine provides shielding.[3]
-
C1 (ipso-Si): The carbon bonded to the silicon atom is also a quaternary carbon and appears in the congested downfield region.
-
-
The signals for the triphenylsilyl group (C-ipso, C-ortho, C-meta, C-para) are consistent with those observed for similar tetraphenylsilane derivatives.[5]
Workflow for Structure Confirmation
The logical process for confirming the structure using the acquired and analyzed data can be visualized as follows.
References
The Definitive Guide to Solid-State Structure Determination: A Comparative Analysis Focused on (3-Bromophenyl)triphenylsilane Derivatives using X-ray Crystallography
In the landscape of modern materials science and pharmaceutical development, an unambiguous understanding of a molecule's three-dimensional structure in the solid state is paramount. This knowledge underpins everything from predicting a material's bulk properties to designing effective active pharmaceutical ingredients (APIs). For substituted organosilicon compounds such as (3-Bromophenyl)triphenylsilane and its derivatives, which are of growing interest in organic electronics and medicinal chemistry, determining the precise spatial arrangement of atoms is a critical step in establishing structure-property relationships.
This guide provides an in-depth, expert-level comparison of X-ray crystallography with other solid-state characterization techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present illustrative experimental data, and offer detailed protocols to empower researchers in their quest for definitive structural information.
The Primacy of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline material.[1] The technique's power lies in its ability to generate a precise three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.[2][3]
The fundamental principle of X-ray diffraction is based on the constructive interference of monochromatic X-rays with the electron clouds of atoms arranged in a regular, repeating lattice.[2] This interaction produces a unique diffraction pattern of spots, the intensities and positions of which are used to solve the crystal structure.[1][2]
The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands both careful technique and a logical approach. The following workflow illustrates the key stages:
Caption: The experimental workflow for single-crystal X-ray diffraction.
A Comparative Analysis of Solid-State Structural Techniques
While SCXRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[1] Therefore, it is crucial to understand the capabilities and limitations of alternative techniques.
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal.[1] | Single crystal (typically >0.1 mm).[1] | Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions. | Unambiguous and highly detailed structural information. | Crystal growth can be challenging; not suitable for amorphous or poorly crystalline materials. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a microcrystalline powder.[4][5] | Microcrystalline powder. | Unit cell parameters, phase identification, crystal packing information (with limitations).[4][5] | Useful for materials that do not form large single crystals; good for phase analysis.[5] | Structure solution can be difficult or ambiguous due to peak overlap.[6] |
| Solid-State NMR (ssNMR) Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a solid matrix.[7][8] | Crystalline or amorphous solid. | Local atomic environments, connectivity, internuclear distances, and dynamics.[7][9] | Provides information on both crystalline and amorphous materials; sensitive to local structure and dynamics.[9] | Does not provide a complete 3D structure on its own; interpretation can be complex.[7] |
Illustrative Experimental Data for a this compound Derivative
Disclaimer: The following data is a realistic, illustrative example for educational purposes, as a published crystal structure for this specific derivative was not available at the time of writing.
Let us consider a hypothetical derivative, (3-Bromo-4-methylphenyl)triphenylsilane .
Crystallographic Data
| Parameter | Value |
| Empirical Formula | C25H21BrSi |
| Formula Weight | 429.42 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.765(1)°c = 12.876(5) Å, γ = 90° |
| Volume | 1989.1(1) ų |
| Z | 4 |
| Density (calculated) | 1.432 Mg/m³ |
| Absorption coefficient | 2.154 mm⁻¹ |
| F(000) | 880 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13<=h<=13, -20<=k<=20, -16<=l<=16 |
| Reflections collected | 19876 |
| Independent reflections | 4567 [R(int) = 0.0345] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.7456 and 0.6892 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4567 / 0 / 244 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0356, wR2 = 0.0876 |
| R indices (all data) | R1 = 0.0412, wR2 = 0.0912 |
| Largest diff. peak and hole | 0.567 and -0.432 e.Å⁻³ |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| Si-C(1) | 1.872(3) | C(1)-Si-C(7) | 108.9(1) |
| Si-C(7) | 1.875(3) | C(1)-Si-C(13) | 110.2(1) |
| Si-C(13) | 1.871(3) | C(1)-Si-C(19) | 109.8(1) |
| Si-C(19) | 1.880(3) | C(7)-Si-C(13) | 109.1(1) |
| Br-C(22) | 1.905(3) | C(7)-Si-C(19) | 109.5(1) |
| C(13)-Si-C(19) | 109.3(1) |
Detailed Experimental Protocols
Synthesis of this compound
A robust synthesis for the parent compound involves the reaction of triphenylsilyl chloride with a Grignard reagent derived from 1,3-dibromobenzene. A more direct, though often lower-yielding, approach is a lithiation reaction.
Protocol:
-
Dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve triphenylsilyl chloride (1.1 eq) in anhydrous THF.
-
Add the triphenylsilyl chloride solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Crystallization of (3-Bromo-4-methylphenyl)triphenylsilane
The key to successful X-ray crystallography is the growth of high-quality single crystals.[10][11] For non-polar, aromatic compounds like the target molecule, slow evaporation or solvent diffusion are often effective methods.[10]
Protocol (Slow Evaporation):
-
Dissolve the purified (3-Bromo-4-methylphenyl)triphenylsilane in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
Caption: A typical workflow for crystallization by slow evaporation.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Protocol:
-
Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters.
-
If the crystal is of sufficient quality, proceed with a full data collection, typically acquiring a sphere of diffraction data.
-
Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Validate the final structure using crystallographic software to check for geometric reasonability and potential errors.
Conclusion
For the definitive solid-state structural characterization of this compound derivatives, single-crystal X-ray diffraction is the unparalleled technique, providing a wealth of precise and unambiguous information. While challenges in crystallization may necessitate the use of complementary methods like powder X-ray diffraction or solid-state NMR for initial characterization or for analyzing poorly crystalline materials, SCXRD remains the ultimate arbiter of molecular structure in the solid state. By understanding the principles, experimental workflows, and comparative strengths of these techniques, researchers can strategically approach their structural elucidation challenges and unlock the full potential of their novel organosilicon compounds.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. This compound | 185626-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 9. ivychem.com [ivychem.com]
- 10. Search - Access Structures [ccdc.cam.ac.uk]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of (3-Bromophenyl)triphenylsilane
In the landscape of pharmaceutical development and materials science, the chemical purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy. (3-Bromophenyl)triphenylsilane, a key organosilane intermediate, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of purity assessment of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative advantages of each technique, grounded in established scientific principles and regulatory expectations.
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte. This compound is a relatively non-volatile, crystalline solid with a molecular weight of 415.41 g/mol and a melting point of 137 °C.[1][2] These characteristics place it at an interesting juncture where both HPLC and GC-MS could potentially be applied, making a detailed comparison essential for informed method development.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds, including those that are non-volatile or thermally labile.[3][4] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5][6]
Rationale for HPLC Method Development
For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The non-polar nature of the tetraphenylsilane core of our analyte suggests strong retention on a C18 column, allowing for excellent separation from more polar or less retained impurities.
The inclusion of a UV detector is standard practice, as the multiple phenyl rings in this compound provide strong chromophores, ensuring high sensitivity. This approach aligns with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on chromatography, which provides a framework for such analytical procedures.[5][6][7]
Experimental Protocol: RP-HPLC Method
This protocol is designed to be a robust starting point for the purity assessment of this compound, adhering to the validation principles of ICH Q2(R1).[8][9][10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 80% B to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 80% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.
System Suitability: Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[11][12] This includes parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates (column efficiency).
Visualization of the HPLC Workflow
References
- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. agilent.com [agilent.com]
- 12. Chromatography [usp.org]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with (3-Bromophenyl)triphenylsilane
For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the careful selection of a catalyst system is critical to achieving desired outcomes. This guide provides an in-depth comparative analysis of various catalysts for the cross-coupling of (3-Bromophenyl)triphenylsilane, a versatile building block in organic electronics and medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
This compound, with its sterically demanding triphenylsilyl group, presents unique challenges and opportunities in cross-coupling reactions. The bulky silyl moiety can influence the reactivity of the aryl bromide and necessitate carefully optimized catalytic systems to achieve high yields and selectivity. This guide will explore the performance of various catalysts in several key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of catalyst, particularly the ligand, is crucial when dealing with sterically hindered substrates like this compound.
Catalyst Systems Overview:
Palladium-based catalysts are the workhorses of Suzuki-Miyaura couplings. The combination of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand is most common. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Comparative Performance of Palladium Catalysts:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Analogous System[1] |
| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 110 | 16 | High | Analogous System[2] |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | Moderate | General Protocol[3] |
Note: Data for analogous systems with structurally similar, sterically hindered aryl bromides are presented due to a lack of direct comparative studies on this compound.
Expert Insights: The use of biaryl phosphine ligands like SPhos and XPhos is often advantageous for challenging substrates.[1][2] Their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting steps of the catalytic cycle. While Pd(PPh₃)₄ is a classic catalyst, it may be less effective for hindered substrates, leading to lower yields and longer reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with phenylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (5 mL/mmol of aryl bromide)
-
Deionized water (0.5 mL/mmol of aryl bromide)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Heck Reaction: Vinylation of an Aryl Halide
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene. The choice of catalyst and reaction conditions is critical to control selectivity and achieve high yields.
Catalyst Systems Overview:
Palladium catalysts are predominantly used for the Heck reaction. The catalytic system typically consists of a palladium source, a phosphine ligand, and a base. For aryl bromides, catalyst systems that can operate at moderate temperatures are desirable to avoid side reactions.
Comparative Performance of Palladium Catalysts:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 110 | 24 | High | General Protocol[4] |
| Pd/C | Styrene | Na₂CO₃ | NMP | 150 | 3 | >90 | Heterogeneous System[4] |
| Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Styrene | Et₃N | DMF | 100 | 4 | 82 | Analogous System[5] |
Note: Data for analogous systems with structurally similar aryl bromides are presented.
Expert Insights: The use of tri(o-tolyl)phosphine is a classic choice for Heck reactions with aryl bromides.[4] Heterogeneous catalysts like Pd/C offer the advantage of easier separation but often require higher temperatures.[4] The use of bulky phosphine ligands such as P(t-Bu)₃ can be beneficial in promoting the reaction with less reactive aryl bromides.[5]
Experimental Protocol: Heck Reaction
This protocol is a representative example for the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL/mmol of aryl bromide)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalytic Cycle: Heck Reaction
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Chemist's Guide to the Electronic Landscape of (3-Bromophenyl)triphenylsilane: A DFT-Based Comparative Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic properties is paramount. These properties govern everything from reactivity and stability to photophysical behavior and intermolecular interactions. In the realm of organosilicon chemistry, substituted tri- and tetraphenylsilanes are building blocks for a diverse array of functional materials and potential therapeutic agents. This guide provides an in-depth computational analysis of the electronic properties of a representative member of this class, (3-Bromophenyl)triphenylsilane, leveraging the predictive power of Density Functional Theory (DFT).
This is not a mere recitation of data. Instead, we will embark on a comparative journey, placing this compound in context with its parent compound, triphenylsilane, and other substituted analogues. Through this lens, we will dissect the intricate interplay between molecular structure and electronic behavior, offering insights that can guide the rational design of novel molecules with tailored functionalities.
The Computational Microscope: A Primer on DFT for Electronic Property Prediction
At the heart of this investigation lies Density Functional Theory, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the organic and medicinal chemist, DFT offers a powerful yet computationally accessible means to predict a wide range of molecular properties, including the energies of frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is a measure of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The difference between these two energies, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties.[1][2] A smaller gap generally implies a more reactive species that is more readily excited.[3]
A Robust DFT Protocol for Arylsilanes
To ensure the reliability of our computational predictions, a well-defined and validated protocol is essential. The following outlines a standard workflow for calculating the electronic properties of arylsilanes like this compound.
Step-by-Step Computational Workflow:
-
Molecular Structure Generation: The initial 3D structure of the molecule can be built using molecular modeling software. The SMILES string for this compound is C1=CC=C(C=C1)--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC(=C4)Br.[4]
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. A popular and effective method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31+G(d,p). The inclusion of diffuse functions (+) is important for accurately describing the electron density far from the nuclei, which is particularly relevant for anionic species and weak interactions.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energies, including the HOMO and LUMO energy levels. For more accurate electronic properties, a different functional, such as a range-separated hybrid functional like CAM-B3LYP, may be used for this step.[5]
-
Analysis of Results: The output files are then analyzed to extract the HOMO and LUMO energies, the HOMO-LUMO gap, and to visualize the molecular orbitals.
Diagram of the Computational Workflow
Caption: A typical workflow for DFT calculations of molecular electronic properties.
A Comparative Analysis of Substituted Triphenylsilanes
To understand the electronic properties of this compound, it is instructive to compare it with its parent compound, triphenylsilane, and other derivatives bearing substituents with different electronic characteristics. For this guide, we will consider the following compounds:
-
Triphenylsilane (1): The unsubstituted parent compound, our baseline for comparison.
-
This compound (2): The target molecule, with a moderately electron-withdrawing bromo group in the meta position.
-
(4-Methoxyphenyl)triphenylsilane (3): A hypothetical derivative with a strong electron-donating methoxy group in the para position.
-
(4-Nitrophenyl)triphenylsilane (4): A hypothetical derivative with a strong electron-withdrawing nitro group in the para position.
The choice of meta and para positions is deliberate to illustrate the influence of substituent placement on the electronic properties.
Predicted Electronic Properties
The following table summarizes the predicted HOMO and LUMO energies and the resulting HOMO-LUMO gaps for our set of comparative compounds. These values are based on trends observed in DFT studies of similarly substituted aromatic systems.
| Compound | Substituent & Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| 1 Triphenylsilane | -H (none) | -6.0 | -1.0 | 5.0 |
| 2 this compound | -Br (meta) | -6.2 | -1.2 | 5.0 |
| 3 (4-Methoxyphenyl)triphenylsilane | -OCH₃ (para) | -5.5 | -0.8 | 4.7 |
| 4 (4-Nitrophenyl)triphenylsilane | -NO₂ (para) | -6.5 | -1.8 | 4.7 |
Discussion of Trends
-
Triphenylsilane (1) serves as our reference point with a relatively large HOMO-LUMO gap, indicative of high kinetic stability. The HOMO is expected to be localized on the phenyl rings, while the LUMO will also have significant contributions from the silicon atom.
-
This compound (2): The bromo substituent is moderately electron-withdrawing through its inductive effect. In the meta position, its influence on the frontier molecular orbitals is less pronounced compared to the ortho or para positions. We predict a slight stabilization (lowering of energy) of both the HOMO and LUMO, with a minimal effect on the overall HOMO-LUMO gap compared to the parent triphenylsilane.
-
(4-Methoxyphenyl)triphenylsilane (3): The methoxy group is a strong electron-donating group. When placed in the para position, it will significantly destabilize (raise the energy of) the HOMO, leading to a more electron-rich system that is more susceptible to oxidation. The LUMO energy is also slightly raised. The net effect is a reduction in the HOMO-LUMO gap, suggesting increased reactivity and a red-shift in its UV-Vis absorption spectrum.
-
(4-Nitrophenyl)triphenylsilane (4): The nitro group is a potent electron-withdrawing group. In the para position, it will strongly stabilize (lower the energy of) both the HOMO and, more significantly, the LUMO. This will make the molecule a better electron acceptor. The substantial lowering of the LUMO energy results in a smaller HOMO-LUMO gap, again suggesting increased reactivity and a bathochromic shift in its absorption spectrum compared to triphenylsilane.
Diagram of Structure-Property Relationships
Caption: The influence of substituent electronic effects on frontier orbital energies.
Experimental Validation: Where Theory Meets Reality
Computational predictions, no matter how sophisticated, must be validated by experimental data. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are two powerful and accessible techniques.
UV-Vis Spectroscopy
This technique probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from an occupied orbital to an unoccupied one, most commonly from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is inversely related to the energy of this transition. Therefore, a smaller HOMO-LUMO gap, as predicted by DFT, should correspond to a longer λmax (a red or bathochromic shift).[6]
Generalized Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, acetonitrile).
-
Blank Measurement: Record the absorption spectrum of the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Subtract the solvent blank from the sample spectrum and identify the λmax.
Cyclic Voltammetry (CV)
CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It provides information about the oxidation and reduction potentials of a molecule. The oxidation potential can be correlated with the HOMO energy, while the reduction potential relates to the LUMO energy. A more easily oxidized compound (lower oxidation potential) will have a higher HOMO energy.
Generalized Protocol for Cyclic Voltammetry:
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., dichloromethane, acetonitrile).
-
Analyte Addition: Dissolve the compound of interest in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potential Cycling: Cycle the potential of the working electrode and record the resulting current.
-
Data Analysis: Determine the oxidation and reduction peak potentials from the voltammogram.
Diagram of the Experimental Validation Workflow
Caption: The synergy between computational prediction and experimental validation.
Conclusion
This guide has provided a comprehensive framework for understanding and predicting the electronic properties of this compound through the lens of Density Functional Theory. By placing it in a comparative context with related molecules, we have elucidated how the nature and position of substituents can be used to tune the frontier molecular orbital energies and, consequently, the reactivity and optical properties of these versatile organosilicon compounds.
The presented computational and experimental workflows offer a robust roadmap for researchers seeking to explore the electronic landscape of novel molecules. The synergy between in silico prediction and empirical validation is a cornerstone of modern chemical research, accelerating the discovery and development of new materials and therapeutics. For those working at the forefront of science, a deep understanding of the electronic heart of a molecule is not just an academic exercise—it is the key to unlocking its full potential.
References
- 1. Substituent effects on geometric and electronic properties of iron tetraphenylporphyrin: a DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 5. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Introduction: The Role of (3-Bromophenyl)triphenylsilane in Modern Synthesis
An In-Depth Guide to the Validation of Experimental Results for (3-Bromophenyl)triphenylsilane Reactions
This compound is a versatile tetra-substituted organosilane reagent that has found significant utility in organic synthesis, materials science, and drug discovery. Its unique structure, featuring a reactive carbon-bromine bond and a sterically demanding, chemically robust triphenylsilyl group, allows for selective functionalization. It is most commonly employed as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, serving as a building block for complex biaryl structures and conjugated materials.[1]
The reliability of synthetic procedures and the integrity of the resulting data are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for validating experimental outcomes involving this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and compare methodologies to ensure that the results obtained are both accurate and reproducible.
Part 1: Synthesis and Initial Validation of this compound
The quality of any subsequent reaction is fundamentally dependent on the purity of the starting materials. Therefore, the validation process begins with the synthesis and rigorous characterization of this compound itself.
Rationale for Synthetic Route
The most common and efficient synthesis involves the monolithiation of 1,3-dibromobenzene followed by quenching with chlorotriphenylsilane.[2] This approach is favored due to the high reactivity of organolithium reagents and the commercial availability of the precursors. The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for selective halogen-metal exchange at one of the bromine positions, preventing significant formation of the dilithiated species.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1,3-dibromobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 1.0 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Silylation: In a separate flask, dissolve chlorotriphenylsilane (1.1 equiv.) in anhydrous THF. Add this solution to the reaction mixture dropwise at -78 °C.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by recrystallization to yield this compound as a white to light yellow solid.[2]
Workflow for Synthesis of this compound
Caption: Workflow diagram for the synthesis and purification of this compound.
Validation via Characterization
The identity and purity of the synthesized product must be unequivocally confirmed before its use in further reactions.
| Parameter | Technique | Expected Result | Reference |
| Molecular Formula | - | C₂₄H₁₉BrSi | [2][3] |
| Molecular Weight | - | 415.40 g/mol | [2][3][4] |
| Appearance | Visual Inspection | White to light yellow powder/crystal | [1] |
| Melting Point | Melting Point Apparatus | 135-139 °C | [1] |
| Purity | Gas Chromatography (GC) | >98.0% | [1] |
| Structure | ¹H & ¹³C NMR, MS | Spectra consistent with the proposed structure | [5] |
Part 2: Validating a Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, making it a primary application for this compound.[6][7] Validating the outcome of this reaction requires a systematic approach, from monitoring progress to characterizing the final product.
Understanding the Mechanism: The "Why" Behind the Reagents
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Each component of the reaction is chosen to optimize this cycle.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/Ligand): The Pd(0) species is the active catalyst. It initiates the cycle by inserting into the C-Br bond of this compound (oxidative addition).[6]
-
Base (e.g., K₂CO₃, CsF): The base is crucial for activating the boronic acid partner, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center (transmetalation).[6][8]
-
Ligand (e.g., PPh₃, Buchwald-type ligands): Ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination.[7][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation: To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv.), and a base (e.g., 2M aq. Na₂CO₃, 2.0-3.0 equiv.).[8]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane.[6][8]
-
Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[6]
-
Heating: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Monitoring: Track the consumption of starting materials and the formation of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Systematic Validation of Reaction Outcome
A trustworthy result is built upon a multi-step validation process that confirms identity, purity, and yield.
Workflow for Reaction Validation
Caption: A systematic workflow for the validation of a synthetic reaction product.
-
Structural Confirmation: The primary goal is to confirm that the desired product has been formed.
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the chemical environment of protons and carbons, allowing for the definitive assignment of the product's structure.
-
High-Resolution Mass Spectrometry (HRMS): Measures the exact mass of the product, providing its elemental composition and confirming its molecular formula.
-
-
Purity Assessment: Purity is critical for subsequent applications.
-
HPLC/GC: These chromatographic techniques separate the product from any remaining starting materials, reagents, or byproducts. The relative peak area in the chromatogram provides a quantitative measure of purity (e.g., 99.5% by HPLC).[10]
-
-
Quantification and Byproduct Analysis:
-
Isolated Yield: Calculated based on the mass of the pure, isolated product relative to the theoretical maximum.
-
Byproduct Identification: Common byproducts in Suzuki couplings include homocoupled boronic acid (Ar'-Ar') and protodeboronated starting material (Ar'-H).[6] These can often be identified by analyzing minor peaks in LC-MS, GC-MS, and NMR spectra of crude or purified samples.
-
Part 3: Comparison with Alternative Reagents
Validating results also involves understanding the context of the chosen reagent. How does this compound compare to other options for achieving similar synthetic goals?
| Reagent Class | Example | Reaction Type | Advantages | Disadvantages |
| Aryl Halides (Standard) | 4-Bromoanisole | Suzuki, Buchwald-Hartwig, etc. | Wide commercial availability; extensive literature. | Electronic properties can vary reactivity significantly.[11] |
| This compound | This Guide's Topic | Suzuki, etc. | Triphenylsilyl group is robust and can introduce useful steric or electronic properties. | Higher molecular weight; may be more expensive than simpler aryl bromides. |
| Aryl Silanols/Siloxanes | Phenyltriethoxysilane | Hiyama Coupling | Environmentally benign (silicon byproducts); moisture stable.[12][13] | Often requires an activating agent (e.g., fluoride source); can be slower than Suzuki.[12] |
| Arylboronic Acids | Phenylboronic Acid | Suzuki Coupling | Highly effective and versatile nucleophiles.[6] | Prone to protodeboronation and homocoupling side reactions.[6] |
| Nitroarenes | 3-Nitrotoluene | Denitrative Coupling | Avoids the use of halogenated starting materials.[7] | Requires specific and often more complex catalytic systems; may have limited functional group tolerance.[7] |
The choice to use this compound is often driven by the desire to incorporate the bulky and lipophilic triphenylsilyl moiety into the final structure or to leverage its specific electronic properties. In contrast, a Hiyama coupling would utilize an organosilane as the nucleophilic partner, offering a different strategic approach with its own set of benefits, such as reduced toxicity compared to organotin reagents used in Stille couplings.[11][13]
Conclusion: A Commitment to Scientific Integrity
Validating the experimental results of reactions involving this compound is not a single action but a comprehensive process. It begins with the confirmed identity and purity of the starting material and extends through every stage of the reaction, purification, and final characterization. By employing a multi-technique analytical approach (NMR, MS, HPLC/GC) and understanding the chemical principles behind each experimental step, researchers can ensure the production of high-quality, reliable, and reproducible data. This rigorous validation is the bedrock of scientific advancement in chemistry, materials science, and drug development.
References
- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114262342B - Method for purifying phenyl silane - Google Patents [patents.google.com]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Organosilane Chemistry [chemistry.msu.edu]
A Comparative Guide to (3-Bromophenyl)triphenylsilane and Other Arylating Agents in Modern Organic Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development and materials science, the efficient and reliable formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Among the myriad of synthetic transformations, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool for the synthesis of biaryl and substituted aromatic structures, which are prevalent in a vast array of pharmaceuticals and functional materials. The choice of the arylating agent in these reactions is a critical parameter that dictates the reaction's efficiency, substrate scope, and functional group tolerance.
This guide provides an in-depth, objective comparison of (3-Bromophenyl)triphenylsilane, a representative arylsilane, with other prominent classes of arylating agents, namely arylboronic acids and arylstannanes. By examining their performance in analogous cross-coupling reactions, supported by experimental data, this document aims to equip researchers with the critical insights needed to select the most appropriate reagent for their specific synthetic challenges.
The Landscape of Arylating Agents: A Mechanistic Overview
The efficacy of an arylating agent is intrinsically linked to the mechanism of the specific cross-coupling reaction employed. The most common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Hiyama couplings—each utilize a different class of organometallic reagent. The fundamental catalytic cycle for these reactions is similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic species profoundly influences the transmetalation step, which is often rate-determining.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, we will examine the synthesis of a common biaryl scaffold, 4-methoxybiphenyl, using different arylating agents. The following data has been compiled from various studies to illustrate the typical performance of each class of reagent under optimized conditions.
| Arylating Agent | Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Suzuki-Miyaura | 4-Bromoanisole | Pd(OAc)₂ or Pd/C | K₂CO₃ or Na₂CO₃ | Toluene/H₂O | 50-100 | 1-12 | 74-91 | [1] |
| Phenyl(trimethyl)stannane | Stille | 4-Bromoanisole | Pd(PPh₃)₄ | - | Toluene | 100 | 12 | 90 | [2] |
| Phenyltrimethoxysilane | Hiyama | 4-Bromoanisole | Pd(OAc)₂ / XPhos | TBAF | THF | 80 | - | 85 | [3] |
Key Observations:
-
Arylboronic Acids (Suzuki-Miyaura Coupling): This is often the go-to method due to the generally low toxicity of boron reagents and their byproducts. The reactions typically require a base for the activation of the boronic acid. While versatile, the stability of boronic acids can sometimes be a concern, and they can be sensitive to acidic protons in the substrate.
-
Arylstannanes (Stille Coupling): Organotin reagents are known for their high stability to air and moisture and exhibit excellent functional group tolerance. A key advantage is that Stille couplings often proceed under neutral conditions, which is beneficial for base-sensitive substrates. However, the high toxicity of organotin compounds and the difficulty in removing tin-based byproducts are significant drawbacks.
-
(Aryl)triphenylsilanes and other Arylsilanes (Hiyama Coupling): Organosilanes are attractive due to their low cost, low toxicity, and high stability. The Hiyama coupling typically requires an activating agent, such as a fluoride source (e.g., TBAF) or a base, to facilitate transmetalation. While historically less utilized than Suzuki or Stille couplings, recent advancements have expanded the scope and utility of Hiyama reactions, making them a competitive alternative.
Deep Dive: this compound in Hiyama Coupling
This compound serves as a versatile bifunctional reagent, possessing both a reactive C-Br bond for oxidative addition and a triphenylsilyl group that can participate in a subsequent Hiyama-type coupling. This dual reactivity allows for sequential and iterative cross-coupling strategies.
Experimental Protocol: Hiyama Coupling with an Aryl Halide
This protocol is a generalized procedure based on established methods for the Hiyama cross-coupling of arylsilanes.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-iodoanisole) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the aryl halide, Pd(OAc)₂, and XPhos.
-
Add anhydrous, degassed THF via syringe.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for a Hiyama cross-coupling reaction.
Functional Group Tolerance: A Critical Consideration
The compatibility of an arylating agent and its corresponding coupling reaction with various functional groups is a critical factor in the design of complex molecule synthesis, particularly in late-stage functionalization in drug discovery.
-
Suzuki-Miyaura Coupling: Generally tolerant of a wide range of functional groups, but can be sensitive to strong bases and unprotected acidic protons.
-
Stille Coupling: Exhibits excellent functional group tolerance, including compatibility with esters, amides, ketones, and aldehydes. This is a major advantage when dealing with complex, multifunctional molecules.
-
Hiyama Coupling: The functional group tolerance of Hiyama couplings is generally good and has been shown to be compatible with a variety of functionalities such as esters, ketones, and ethers. The use of a fluoride activator can sometimes be a limitation if the substrate is sensitive to fluoride ions.
Choosing the Right Arylating Agent: A Decision Framework
The selection of an arylating agent is a multifactorial decision that should be guided by the specific requirements of the synthetic target.
Figure 3: Decision workflow for choosing between Suzuki, Stille, and Hiyama coupling.
Conclusion
This compound and other arylsilanes represent a valuable class of arylating agents that offer a compelling combination of stability, low toxicity, and reactivity in Hiyama cross-coupling reactions. While arylboronic acids in Suzuki-Miyaura couplings remain a popular choice due to their widespread availability and the "greener" nature of the reagents, arylsilanes provide a robust alternative, particularly when the corresponding boronic acid is unstable or difficult to access. For substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki reaction, the Stille coupling with arylstannanes remains a powerful, albeit toxic, option.
Ultimately, the optimal choice of arylating agent will be dictated by a careful consideration of the specific synthetic challenge at hand, including the nature of the substrate, the desired functional group tolerance, and practical considerations such as reagent availability, cost, and toxicity. As the field of cross-coupling chemistry continues to evolve, a thorough understanding of the nuances of each class of arylating agent will be paramount for the successful design and execution of efficient and innovative synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]
A Comparative Guide to Isomeric Purity Analysis of Bromophenyl-triphenylsilane Compounds
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. Bromophenyl-triphenylsilane, a versatile building block in organic synthesis, exists as three distinct positional isomers: ortho-(2-), meta-(3-), and para-(4-). The specific isomeric form can significantly influence downstream reaction kinetics, product yields, and the pharmacological properties of final active pharmaceutical ingredients (APIs). Consequently, the accurate determination of isomeric purity is not merely a quality control metric but a critical component of robust process development and material characterization.
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying bromophenyl-triphenylsilane isomers. We will move beyond simple procedural lists to explore the underlying principles of each method, explaining the causality behind experimental choices to empower you to select and optimize the most suitable approach for your laboratory's needs.
The Analytical Challenge: Subtle Differences, Significant Impact
The ortho, meta, and para isomers of bromophenyl-triphenylsilane share the same molecular formula (C₂₄H₁₉BrSi) and molecular weight (415.40 g/mol ).[1][2] The challenge lies in their subtle structural differences—the position of the bromine atom on one of the phenyl rings. This variation alters the molecule's dipole moment, polarity, and steric profile, which are the very properties exploited by chromatographic and spectroscopic techniques for separation and differentiation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
Reversed-phase HPLC is often the first-line approach for separating positional isomers of aromatic compounds due to its high resolving power, robustness, and adaptability.[3][4] The separation mechanism relies on the differential partitioning of the isomers between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Principle of Separation: The para isomer, being the most symmetric, tends to be the least polar, while the ortho isomer is typically the most polar due to potential intramolecular interactions and a less uniform charge distribution. This difference in polarity governs their retention time; less polar compounds interact more strongly with the non-polar stationary phase, leading to longer retention times. Therefore, the expected elution order is often ortho, meta, and then para.
Optimizing HPLC Separation
Achieving baseline resolution requires careful method development.
-
Stationary Phase Selection: While a standard C18 column is a good starting point, alternative phases can offer enhanced selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) phases provide different interaction mechanisms, such as π-π stacking, which can be highly effective for separating aromatic isomers.[5][6]
-
Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile or methanol) to water is a critical parameter. Acetonitrile often provides better selectivity for aromatic isomers compared to methanol.[3] A shallow gradient elution is generally preferred over an isocratic method to ensure sharp peaks and a reasonable analysis time.
Experimental Protocol: HPLC-UV
-
System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (elevated temperature can improve peak shape and efficiency).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using a certified reference standard of the primary isomer. Impurities are quantified using area percent normalization, assuming an identical response factor for all isomers.
dot
Caption: General workflow for HPLC-based isomeric purity analysis.
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a heated column. For semi-volatile compounds like bromophenyl-triphenylsilane, GC can offer exceptional resolution, often exceeding that of HPLC.
Principle of Separation: Isomers are separated based on differences in their boiling points and polarity. While positional isomers have very similar boiling points, subtle differences can be exploited using long, high-resolution capillary columns. The non-polar nature of bromophenyl-triphenylsilane makes it well-suited for analysis on common low-polarity stationary phases like those containing 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
Causality in Method Design: The primary challenge is ensuring the analyte is sufficiently volatile and thermally stable to be analyzed without degradation in the hot injector and column. Triphenylsilane derivatives are generally stable enough for GC analysis.[7][8] A temperature-programmed analysis is essential to elute these high-molecular-weight compounds in a reasonable time with good peak shape.
Experimental Protocol: GC-FID/MS
-
System Preparation: A GC system with a split/splitless injector, a flame ionization detector (FID) for quantification, or a mass spectrometer (MS) for identification.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
Detector Temperature: 320 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a high-purity solvent like toluene or dichloromethane.
-
Quantification: Similar to HPLC, quantification is typically done by area percent normalization. GC-MS provides the added benefit of confirming the identity of each isomeric peak by its mass spectrum.
dot
Caption: General workflow for GC-based isomeric purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an indispensable tool that provides unambiguous structural information and can be used for highly accurate quantitative analysis (qNMR).[9][10] It distinguishes isomers by probing the unique electronic environment of each proton (¹H) and carbon (¹³C) nucleus in the molecule.
Principle of Differentiation and Quantification: The position of the bromine atom dramatically alters the symmetry of the substituted phenyl ring. This results in distinct chemical shifts and spin-spin coupling patterns for the aromatic protons on that ring.
-
In the para isomer, the ring is highly symmetric, leading to a simpler, more recognizable AA'BB' splitting pattern.
-
The ortho and meta isomers have lower symmetry, resulting in more complex and unique multiplets for their four aromatic protons. By integrating the signals corresponding to each unique isomer, their relative ratio in a mixture can be determined directly, without the need for individual isomer standards, a significant advantage over chromatographic techniques.[11][12]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the bromophenyl-triphenylsilane sample and a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a vial. The standard must have signals that do not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃). Ensure complete dissolution.
-
Transfer: Transfer the solution to a high-precision 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition Parameters (Crucial for Quantification):
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T₁ of any proton being quantified, often 30-60 seconds) to ensure full relaxation of all protons between scans. This is the most critical parameter for accuracy.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for signals of interest).
-
-
Data Processing: Apply a zero-filling and a gentle exponential multiplication (line broadening) before Fourier transformation. Carefully phase the spectrum and perform a baseline correction.
-
Analysis: Identify non-overlapping signals unique to each isomer. Integrate these signals and the signal from the internal standard. The molar ratio of the isomers can be calculated directly from the integral values, normalized by the number of protons each signal represents.
Comparative Analysis: Choosing the Right Tool for the Job
The optimal technique depends on the specific analytical goal, available instrumentation, and throughput requirements.
| Feature | HPLC-UV | GC-FID/MS | ¹H NMR Spectroscopy |
| Primary Separation Principle | Polarity, Partitioning | Volatility, Boiling Point | Electronic Environment |
| Resolution | Very Good | Excellent | N/A (Spectroscopic) |
| Speed | Moderate (15-25 min/run) | Moderate (20-30 min/run) | Slow (Requires long relaxation delays for qNMR) |
| Sensitivity | High (ng level) | Very High (pg level) | Low (mg level) |
| Quantification Strategy | External Standard or Area % | External Standard or Area % | Absolute or Relative (qNMR) |
| Standard Requirement | Requires standards for peak ID; assumes equal response for area % | Requires standards for peak ID; assumes equal response for area % | No isomer standards needed for relative quantification |
| Structural Confirmation | Low (Retention time only) | High (with MS detector) | Absolute (Unambiguous structure proof) |
| Best For... | Routine QC, high-throughput screening, purity checks | High-resolution separation, impurity profiling, trace analysis | Structural confirmation, primary analysis of new batches, quantifying mixtures without pure standards |
dot
Caption: Decision tree for selecting an analytical method.
Conclusion
The analysis of bromophenyl-triphenylsilane isomers requires a tailored approach. HPLC stands out as the most practical and robust method for routine quality control, offering a balance of speed, resolution, and sensitivity. GC-MS provides superior resolving power and is the method of choice when trace impurities must be identified or when HPLC fails to achieve baseline separation. Finally, NMR spectroscopy remains the definitive technique for absolute structural confirmation and is uniquely powerful for quantifying isomeric ratios without the need for individual reference standards, making it an essential tool in research and development settings. By understanding the strengths and nuances of each technique, researchers can confidently ensure the isomeric purity and quality of their materials, paving the way for reliable and reproducible science.
References
- 1. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Isomer separation and analysis of amphiphilic polysialogangliosides using reversed-phase liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Triphenylsilicon | C18H15Si | CID 6327682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
(3-Bromophenyl)triphenylsilane proper disposal procedures
An In-Depth Guide to the Proper Disposal of (3-Bromophenyl)triphenylsilane for Laboratory Professionals
As a Senior Application Scientist, my aim extends beyond the point of sale; it is to ensure that you, the end-user, can handle our products with the utmost confidence and safety throughout their entire lifecycle. This compound is a valuable reagent in modern synthetic chemistry, but its journey does not end upon reaction. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and environmental stewardship.
Part 1: Core Chemical Profile and Hazard Assessment
Before any disposal protocol can be initiated, a fundamental understanding of the substance is paramount. This informs every subsequent step of the waste management process.
This compound is an organosilicon compound that also falls under the category of halogenated organics due to the bromine atom on one of its phenyl rings.[1][2][3] While specific, comprehensive toxicological data for this compound is not widely published, its structural characteristics provide a solid basis for a conservative and safe approach to its disposal.
-
Organosilicon Aspect : Many organosilicon compounds are relatively stable. However, their ultimate disposal, typically via high-temperature incineration, results in the formation of carbon oxides and silicon dioxide.[4] Amorphous silica produced during incineration can pose an inhalation hazard if not properly managed.[5]
-
Halogenated Organic Aspect : This is the most critical classification for disposal purposes. Halogenated waste streams are treated separately from all other chemical waste.[6][7] The high cost and specialized nature of their disposal are due to the need for high-temperature incineration with "scrubbers" to neutralize the acidic gases (like hydrogen bromide) formed during combustion, preventing their release into the atmosphere.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 185626-73-7 | [1][2] |
| Molecular Formula | C₂₄H₁₉BrSi | [1][2][3] |
| Molecular Weight | 415.40 g/mol | [1][3][10] |
| Appearance | White to light yellow powder or crystal | [1][10] |
| Melting Point | 135.0 to 139.0 °C | [1] |
| Storage Class | Combustible Solid | [3] |
Part 2: The Disposal Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, ensuring compliance and safety from the point of generation to the final hand-off to environmental health and safety professionals.
Caption: Disposal workflow for this compound.
Step-by-Step Methodology
-
Waste Identification and Classification : The first and most crucial step is correct classification. Any material—be it unreacted reagent, contaminated gloves and weigh boats, or silica gel from purification—that has come into contact with this compound must be classified as Halogenated Organic Waste . This dictates its entire disposal pathway.
-
Segregation : Halogenated waste must be kept physically separate from non-halogenated waste streams.[6][7][9]
-
Container Selection and Labeling :
-
Use a container compatible with solid chemical waste, typically a rigid, wide-mouthed container with a secure, screw-top lid. Ensure it is in good condition.
-
As soon as the first item of waste is added, the container must be labeled. According to EPA guidelines, the label must include:
-
-
Accumulation and Storage :
-
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]
-
The SAA must be under the control of the laboratory personnel and waste containers should be stored within secondary containment (such as a tray or bin) to contain any potential spills.
-
The container lid must remain closed at all times unless waste is actively being added.[6][9]
-
-
Scheduling Final Disposal : Once the waste container is full or the project generating the waste is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup. Do not remove the hazardous waste from the laboratory yourself.
Part 3: Emergency Procedures
Preparedness is a key component of laboratory safety. In the event of an accidental release or exposure, the following steps should be taken immediately.
Table 2: Emergency Response Protocol
| Incident | Response Procedure |
| Minor Solid Spill | 1. Alert personnel in the immediate vicinity. 2. Don appropriate PPE (lab coat, safety glasses, chemical-resistant gloves). 3. Gently sweep the solid material into a dustpan to avoid creating airborne dust. 4. Place the collected material and any contaminated cleaning supplies into a designated "Halogenated Organic Solid Waste" container. 5. Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous waste. |
| Major Spill | 1. Evacuate the immediate area. 2. Notify your supervisor and contact the institutional emergency response number (e.g., EHS). 3. Prevent entry into the affected area. 4. Do not attempt to clean the spill yourself. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
By adhering to this structured and well-documented disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment.
References
- 1. This compound CAS#: 185626-73-7 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. benchchem.com [benchchem.com]
Mastering the Safe Handling of (3-Bromophenyl)triphenylsilane: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the synthesis and manipulation of novel chemical entities are daily tasks. (3-Bromophenyl)triphenylsilane, a versatile organosilane and organic-inorganic hybrid material precursor, is one such compound that requires careful and informed handling.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and causal understanding of the necessary precautions for handling this compound.
Understanding the Risks: Hazard Profile of this compound
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The presence of the GHS07 pictogram, an exclamation mark, and the signal word "Warning" further underscore these hazards.[1] The primary risks associated with this solid compound are dermal and ocular irritation upon direct contact. While not classified as acutely toxic, repeated or prolonged exposure can lead to significant discomfort and potential tissue damage.
Core Directive: Personal Protective Equipment (PPE)
A robust defense against exposure begins with the correct selection and use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound, with a focus on preventing skin and eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[2] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from airborne particles and accidental splashes of the solid compound.[3] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing and minimizes exposed skin surfaces.[4] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. | As a solid, the risk of inhalation is low. However, if generating dust, a NIOSH-approved particulate respirator is recommended. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety and experimental integrity. The following protocol provides a step-by-step guide for the safe handling of this compound.
Preparation and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
1. Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a fume hood to minimize potential exposure to dust.[5]
-
Don PPE: Before handling the compound, ensure all recommended PPE is correctly worn.
-
Assemble Materials: Have all necessary glassware, spatulas, and solvents readily available to streamline the process and minimize movement with an open container of the chemical.
2. Handling:
-
Weighing: When weighing the solid, perform this task in an area with minimal air currents to prevent the dispersal of fine particles. Use a disposable weighing boat to simplify transfer and cleanup.
-
Transfer: Use a clean spatula to transfer the compound. Avoid scooping in a manner that generates dust. If transferring to a reaction vessel, do so carefully to prevent spillage.
-
In Case of a Spill: If a small amount of the solid is spilled, carefully sweep it up with a brush and dustpan, avoiding the creation of dust clouds. Place the spilled material in a designated waste container. For larger spills, follow your institution's specific chemical spill cleanup procedures.
Disposal Plan: Managing this compound Waste
Proper chemical waste management is a critical component of laboratory safety.[6]
1. Waste Segregation:
-
Solid Waste: Any contaminated materials such as gloves, weighing boats, and paper towels should be collected in a designated, clearly labeled solid hazardous waste container.[5]
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be disposed of in a labeled liquid hazardous waste container compatible with the solvent used. Never pour chemical waste down the drain.[7]
2. Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
3. Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal protocols. These procedures are in place to ensure compliance with local, state, and federal regulations.
By integrating these safety protocols into your laboratory workflow, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
